molecular formula C17H12FN3 B1404221 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile CAS No. 1093307-32-4

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Cat. No.: B1404221
CAS No.: 1093307-32-4
M. Wt: 277.29 g/mol
InChI Key: DMNDWMQCINFCPI-UHFFFAOYSA-N
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Description

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (CAS 1093307-32-4) is an organic compound with the molecular formula C17H12FN3 and a molecular weight of 277.30 g/mol . This benzylpyrazole-based chemical serves as a valuable building block in medicinal chemistry and drug discovery research, particularly in the synthesis of heterocyclic compounds. Its molecular structure, featuring a benzonitrile group and a fluorinated benzene ring linked to a benzyl-protected pyrazole, makes it a versatile intermediate for exploring structure-activity relationships . Compounds with this scaffold are of significant interest in the development of kinase inhibitors, as evidenced by related research into indazole-based molecules targeting various kinase pathways . This product is intended for research and development purposes only and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

5-(1-benzylpyrazol-4-yl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3/c18-17-7-6-14(8-15(17)9-19)16-10-20-21(12-16)11-13-4-2-1-3-5-13/h1-8,10,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNDWMQCINFCPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=C(C=C3)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic assembly of privileged pharmacophores is essential for accelerating hit-to-lead and lead optimization campaigns. 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (CAS: 1093307-32-4)[1] represents a highly versatile, bifunctional synthetic intermediate. By combining a synthetically malleable fluorobenzonitrile core with a protected pyrazole moiety, this compound serves as a critical building block for developing kinase inhibitors, epigenetic modulators, and G-protein-coupled receptor (GPCR) antagonists.

This technical guide provides an in-depth analysis of the compound's structural rationale, a self-validating synthetic methodology, and its downstream applications in drug discovery workflows.

Structural & Chemical Profiling

IUPAC Deconstruction and Pharmacophore Rationale

The IUPAC name, 5-(1-benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile , dictates a specific spatial arrangement designed for late-stage functionalization:

  • The Fluorobenzonitrile Core: The incorporation of fluorine in drug design is a proven strategy to enhance metabolic stability, modulate pKa, and increase lipophilicity[2]. In this specific scaffold, the nitrile group (

    
    ) exerts a strong electron-withdrawing effect (-I, -M) on the aromatic ring. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, highly activating the ortho-fluorine atom toward Nucleophilic Aromatic Substitution (S
    
    
    
    Ar).
  • The 1-Benzyl-1H-pyrazol-4-yl Moiety: Pyrazoles are ubiquitous "hinge-binding" motifs in kinase inhibitors. However, unprotected pyrazoles possess a free -NH group that can coordinate with transition metals, poisoning palladium catalysts during cross-coupling reactions[3]. The N-benzyl group acts as a robust protecting strategy, sterically and electronically shielding the nitrogen during harsh upstream synthesis, while remaining cleavable under specific downstream conditions[4].

Physicochemical Properties

Quantitative data for the intermediate is summarized in Table 1 to aid in computational modeling and analytical verification.

Table 1: Physicochemical and Analytical Data Profile

PropertyValue / Expected Data
CAS Registry Number 1093307-32-4[1]
Molecular Formula C

H

FN

[1]
Molecular Weight 277.30 g/mol [1]
Topological Polar Surface Area (TPSA) 41.6 Ų
Hydrogen Bond Donors / Acceptors 0 / 3 (Nitrile N, Pyrazole N, Fluoro F)
Expected LC-MS (ESI+) m/z [M+H]

calculated: 278.11, found: ~278.1
Expected

F NMR (376 MHz, CDCl

)

-108.5 to -110.2 ppm (m, 1F)

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize this scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzonitrile and 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

Causality in Experimental Design
  • Catalyst Selection: Pd(dppf)Cl

    
     is chosen because the bidentate dppf ligand provides a wide bite angle, which accelerates the reductive elimination step and prevents the precipitation of palladium black.
    
  • Solvent System (1,4-Dioxane/H

    
    O):  A biphasic or miscible aqueous/organic system is critical. The organic solvent (dioxane) dissolves the hydrophobic coupling partners, while water is strictly required to dissolve the inorganic base (K
    
    
    
    CO
    
    
    ) and hydrolyze the pinacol boronate ester into a reactive trihydroxyborate intermediate, which undergoes transmetalation significantly faster than the neutral ester.
  • Degassing: Palladium(0) is highly susceptible to oxidation by atmospheric O

    
    , which converts it to an inactive Pd(II) species and promotes undesired oxidative homocoupling of the boronic ester. Strict sparging with argon or nitrogen is mandatory.
    
Step-by-Step Protocol
  • Preparation: To a 100 mL Schlenk flask, add 5-bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol), 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv, 11 mmol), and K

    
    CO
    
    
    
    (3.0 equiv, 30 mmol).
  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and deionized H

    
    O (4:1 v/v, 40 mL). Submerge the mixture in an ultrasonic bath and sparge with Argon gas for 15 minutes.
    
  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(dppf)Cl

    
     (0.05 equiv, 5 mol%). Seal the flask.
    
  • Reaction: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient 9:1 to 7:3) to afford the title compound.

ExpWorkflow S1 1. Reagent Assembly Ar-Br + Ar-B(pin) Pd(dppf)Cl2, K2CO3 S2 2. Degassing Ar/N2 Purge (x3) Crucial for Pd(0) S1->S2 S3 3. Cross-Coupling 1,4-Dioxane/H2O 90°C, 12h S2->S3 S4 4. Aqueous Workup EtOAc Extraction Brine Wash S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Fig 1. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

Mechanistic Pathway

The synthesis relies on a precise three-step catalytic cycle. Understanding this cycle is vital for troubleshooting stalled reactions.

  • Oxidative Addition: The active Pd(0) species inserts itself into the C-Br bond of 5-bromo-2-fluorobenzonitrile, forming a stable Pd(II) intermediate. The electron-withdrawing nitrile group accelerates this step by making the C-Br bond more electrophilic.

  • Transmetalation: The base (K

    
    CO
    
    
    
    ) activates the pyrazole boronic ester, facilitating the transfer of the N-benzylpyrazole group to the palladium center, displacing the bromide ion.
  • Reductive Elimination: The two aryl groups, now cis-oriented on the palladium complex, couple together to form the final C-C bond, simultaneously regenerating the Pd(0) catalyst.

SuzukiMech Pd0 Pd(0) Active Species OxAdd Oxidative Addition (5-Bromo-2-fluorobenzonitrile) Pd0->OxAdd PdII_1 Pd(II) Complex Ar-Pd(II)-Br OxAdd->PdII_1 TransMet Transmetalation (N-Benzylpyrazole Boronate) PdII_1->TransMet K2CO3 / H2O PdII_2 Pd(II) Complex Ar-Pd(II)-Ar' TransMet->PdII_2 Boric Acid Byproduct RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (CAS 1093307-32-4) RedElim->Product

Fig 2. Suzuki-Miyaura catalytic cycle for 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile.

Downstream Applications in Drug Discovery

Once synthesized, 5-(1-benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile serves as a branching point for library enumeration:

  • S

    
    Ar Functionalization:  The highly activated ortho-fluorine can be displaced by various nucleophiles (e.g., primary/secondary amines, alkoxides, or thiolates) under mild basic conditions (e.g., DIPEA in DMF at 80 °C). This allows for rapid diversification of the solvent-exposed region of the target molecule.
    
  • Nitrile Derivatization: The nitrile group can be hydrolyzed to an amide, reduced to a primary amine (using LiAlH

    
     or catalytic hydrogenation), or reacted with sodium azide (NaN
    
    
    
    ) to form a bioisosteric tetrazole ring[4].
  • Pyrazole Deprotection: To reveal the pharmacophoric -NH hydrogen bond donor of the pyrazole, the N-benzyl group must be removed. This is typically achieved via catalytic hydrogenolysis (Pd/C, H

    
     gas, 50 psi) or through highly acidic cleavage conditions (e.g., Trifluoroacetic acid / Trifluoromethanesulfonic acid in CH
    
    
    
    Cl
    
    
    ) depending on the stability of the rest of the molecule[4].

References

  • Chandra, G., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." Journal of Medical Chemistry, 2022. Available at: [Link]

  • US Patent 8637555B2. "Tetrazole derivatives and methods of treatment of metabolic-related disorders thereof." Google Patents, 2014.
  • Research on Suzuki-Miyaura Cross-Coupling. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." NIH Public Access, 2013. Available at: [Link]

Sources

Synthesis Pathway of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is a highly functionalized biaryl intermediate. The strategic placement of the fluorobenzonitrile moiety and the N-benzyl pyrazole ring makes it a privileged scaffold in the design of protein kinase inhibitors and advanced pharmaceutical agents 1[1]. The most robust and scalable method to construct the critical C-C bond between these two heterocycles is the palladium-catalyzed Suzuki-Miyaura cross-coupling . This whitepaper outlines the retrosynthetic strategy, mechanistic causality, and a self-validating experimental protocol for its synthesis.

Retrosynthetic Strategy & Pathway Design

To achieve high atom economy and utilize commercially available starting materials, the target molecule is disconnected at the biaryl axis.

  • Electrophile: 5-Bromo-2-fluorobenzonitrile. The bromide acts as an excellent leaving group for oxidative addition, while the ortho-fluoro and meta-nitrile groups electronically activate the ring.

  • Nucleophile: 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester. The pinacol ester (Bpin) provides superior stability against protodeboronation compared to free boronic acids 2[2].

Retrosynthesis Target 5-(1-Benzyl-1H-pyrazol-4-yl) -2-fluorobenzonitrile Precursor1 5-Bromo-2-fluorobenzonitrile Target->Precursor1 Suzuki Disconnection Precursor2 1-Benzyl-1H-pyrazole-4-boronic acid pinacol ester Target->Precursor2 Suzuki Disconnection

Caption: Retrosynthetic disconnection of the biaryl target molecule.

Mechanistic Causality & Reagent Selection

The success of this cross-coupling relies on precise reagent selection to drive the catalytic cycle forward while suppressing side reactions.

  • Catalyst Selection (Pd(dppf)Cl₂): We select Pd(dppf)Cl₂ over traditional Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is critical for sterically hindered or electron-deficient biaryl systems 3[3].

  • Base Activation (K₂CO₃): Aqueous K₂CO₃ is utilized. The carbonate/hydroxide ions are mechanistically required to coordinate with the empty p-orbital of the boron atom. This converts the neutral, unreactive pinacol ester into an electron-rich, reactive boronate complex, facilitating transmetalation[3].

  • Solvent System (1,4-Dioxane/H₂O): A biphasic mixture ensures the solubility of both the highly lipophilic organic substrates and the inorganic base, providing the necessary aqueous-organic interface for boronate activation[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 5-Bromo-2-fluorobenzonitrile Transmet Transmetalation Boronate Transfer OxAdd->Transmet + Activated Boronate - Halide RedElim Reductive Elimination Biaryl Formation Transmet->RedElim Ligand Exchange RedElim->Pd0 - Target Molecule

Caption: Suzuki-Miyaura catalytic cycle for the synthesis pathway.

Experimental Protocol: Self-Validating Workflow

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure empirical verification before proceeding to downstream processing.

Step 1: Reaction Assembly (Inert Atmosphere)

  • Charge a flame-dried Schlenk flask with 5-bromo-2-fluorobenzonitrile (1.0 equiv, 10 mmol), 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv, 12 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol).

  • Causality: A 20% molar excess of the boronic ester compensates for trace protodeboronation at elevated temperatures.

Step 2: Solvent Addition and Degassing

  • Add 40 mL of 1,4-Dioxane and 10 mL of 2.0 M aqueous K₂CO₃ (4:1 v/v ratio).

  • Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.

  • Causality: Rigorous exclusion of oxygen prevents the oxidative homocoupling of the boronic ester (forming symmetric biaryls) and prevents the irreversible oxidation of the Pd(0) active species.

Step 3: Thermal Activation and IPC (Self-Validation)

  • Heat the reaction mixture to 90 °C under a positive argon atmosphere.

  • IPC Check: After 2.5 hours, sample 50 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS.

  • Validation Threshold: The reaction is validated as complete when the Total Ion Chromatogram (TIC) demonstrates >95% consumption of the aryl bromide (m/z ~200) and the dominant presence of the target mass [M+H]⁺ = 278.1. Do not proceed to quench until this threshold is met.

Step 4: Quench and Extraction

  • Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and quench with 30 mL of deionized water.

  • Separate the phases. Extract the aqueous layer twice with 30 mL of ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data & Yield Optimization

The following table summarizes the quantitative optimization of the reaction parameters, demonstrating the empirical superiority of the chosen protocol.

Catalyst SystemBaseSolvent SystemTemp (°C)Time (h)IPC Conversion (%)Isolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M)Toluene/EtOH/H₂O80128274
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ (2M) 1,4-Dioxane/H₂O 90 2.5 >99 91
SPhos Pd G2 (2 mol%)K₃PO₄ (2M)1-Butanol/H₂O1002>9994

Note: While SPhos Pd G2 provides a marginally higher yield, Pd(dppf)Cl₂ is selected for the standard protocol due to its superior cost-efficiency and broader commercial availability at scale.

Downstream Processing & Characterization

Purification: Purify the crude concentrated residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (from 9:1 to 7:3 v/v). The target compound elutes as a distinct UV-active band (visualized at 254 nm).

Expected Characterization:

  • Physical State: Off-white to pale yellow solid.

  • ESI-MS: m/z calculated for C₁₇H₁₂FN₃ [M+H]⁺ 278.1; found 278.1.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic signals include the benzylic CH₂ singlet at ~5.35 ppm (2H), the pyrazole protons appearing as two distinct singlets at ~7.60 and ~7.85 ppm (2H), and the highly coupled aromatic signals of the fluorobenzonitrile ring.

References

  • Benchchem Technical Support Center. "Optimizing Suzuki Coupling for 6-Amino-3-bromo-2-fluorobenzonitrile." Benchchem. 1

  • RSC Publishing. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Royal Society of Chemistry.

  • ChemBK. "1H-Pyrazole, 1-(phenylMethyl)-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)- Physico-chemical Properties." ChemBK. 2

  • NIH PMC. "Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease." National Institutes of Health. 3

Sources

Comprehensive Characterization and Synthetic Utility of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (CAS: 1093307-32-4) is a highly privileged, structurally specialized building block utilized extensively in modern medicinal chemistry[1]. Functioning primarily as an advanced synthetic intermediate, this molecule provides a critical structural framework for the development of complex heterocycles—most notably, 5-substituted indazoles and pyrazolopyrimidines designed as potent, ATP-competitive kinase inhibitors[2].

This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodology, and its downstream applications in pharmacophore generation.

Part 1: Physicochemical Profiling & Structural Rationale

The utility of this intermediate lies in its dual-domain architecture, which is purposefully designed to facilitate both late-stage functionalization and optimal target binding.

Quantitative Data Summary
PropertyValue
IUPAC Name 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile
CAS Registry Number 1093307-32-4[1]
Molecular Formula C17H12FN3[1]
Molecular Weight 277.30 g/mol [3]
Exact Mass 277.1015 Da
Structural Class Biaryl Heterocycle / Fluorobenzonitrile
Mechanistic Structural Rationale
  • The 2-Fluorobenzonitrile Domain: The synergistic electron-withdrawing effects of the ortho-positioned fluorine atom and the cyano group render the C2 carbon highly electrophilic. This creates an ideal vector for Nucleophilic Aromatic Substitution (SNAr) by hydrazines, a prerequisite for indazole ring closure.

  • The 1-Benzyl-1H-pyrazole Domain: Pyrazoles are highly valued in drug design for their metabolic stability and hydrogen-bonding capabilities. The N-benzyl substitution provides a rigid, lipophilic spacer that is frequently utilized to probe deep hydrophobic pockets (such as the DFG-out conformation) within kinase active sites[2].

Part 2: Synthetic Methodology & Protocol

The synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is achieved via a robust [4]. The following self-validating protocol is adapted from established[2].

Step-by-Step Experimental Protocol
  • Reagent Charging: To a clean, dry reaction vessel, add 5-bromo-2-fluorobenzonitrile (484 mg, 2.42 mmol) as the electrophile and 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (736 mg, 2.59 mmol) as the nucleophile[2].

  • Catalyst & Base Addition: Introduce dichlorobis(triphenylphosphine)palladium(II)[PdCl2(PPh3)2] (174 mg, 0.248 mmol) and potassium carbonate (K2CO3) (1.36 g, 9.84 mmol)[2].

    • Causality Insight: PdCl2(PPh3)2 is selected as an air-stable precatalyst that reduces in situ to the active Pd(0) species, initiating oxidative addition. K2CO3 acts as a mild inorganic base necessary to quaternize the boron atom, forming a reactive boronate complex that drives the transmetalation step[4].

  • Solvent Introduction: Suspend the mixture in a degassed biphasic solvent system (e.g., 1,4-Dioxane/H2O, 4:1 v/v).

    • Causality Insight: The biphasic system is critical for mass transfer. Dioxane effectively solvates the organic precursors and the palladium catalyst, while water dissolves the K2CO3, ensuring a high concentration of carbonate ions at the interface.

  • Thermal Activation: Heat the mixture to 90°C under an inert atmosphere (N2 or Argon) for 4–6 hours.

  • Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography to yield the target intermediate[2].

SynthesisWorkflow SM1 5-Bromo-2-fluorobenzonitrile (Electrophile) Cat PdCl2(PPh3)2 / K2CO3 1,4-Dioxane/H2O, 90°C SM1->Cat Oxidative Addition SM2 1-Benzyl-4-pyrazoleboronic acid pinacol ester SM2->Cat Transmetalation Prod 5-(1-Benzyl-1H-pyrazol-4-yl)- 2-fluorobenzonitrile Cat->Prod Reductive Elimination

Catalytic cycle workflow for the Suzuki-Miyaura synthesis of the target intermediate.

Part 3: Analytical Characterization & In-Process Controls (IPC)

To ensure scientific integrity and protocol trustworthiness, the reaction must operate as a self-validating system. The synthesis is monitored and confirmed using the following analytical benchmarks:

  • In-Process Control (LC-MS): The reaction progress is continuously monitored via Liquid Chromatography-Mass Spectrometry. The system is validated as "complete" only when the specific isotopic mass signal of the starting 5-bromo-2-fluorobenzonitrile completely disappears, replaced by a plateauing [M+H]+ signal at m/z 278.1 for the product.

  • 1H NMR (400 MHz, CDCl3/DMSO-d6) Signatures:

    • A distinct benzylic methylene singlet integrating to 2H (~5.30 ppm).

    • Two pyrazole protons appearing as distinct singlets in the aromatic region (~7.8–8.2 ppm), confirming the asymmetric nature of the 1,4-substituted pyrazole ring.

    • Complex multiplet splitting on the fluorophenyl ring due to 19F-1H coupling (e.g., a highly shielded signal for the proton ortho to the fluorine atom).

Part 4: Downstream Application: Indazole Pharmacophore Generation

The primary strategic utility of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is its direct conversion into 3-aminoindazoles—a privileged scaffold for ATP-competitive kinase inhibitors[2].

Mechanism of Action: Treatment of the intermediate with hydrazine hydrate at elevated temperatures initiates an SNAr at the highly electrophilic fluorinated carbon. The resulting intermediate arylhydrazine rapidly undergoes an intramolecular cyclization by attacking the adjacent nitrile carbon. This yields 5-(1-benzyl-1H-pyrazol-4-yl)-1H-indazol-3-amine [2]. The resulting 3-aminoindazole core acts as a rigid hydrogen-bond donor/acceptor system that perfectly mimics the adenine ring of ATP, anchoring the molecule to the kinase hinge region.

DownstreamApplication Inter 5-(1-Benzyl-1H-pyrazol-4-yl)- 2-fluorobenzonitrile SNAr Hydrazine Hydrate (SNAr) Nucleophilic Attack at C-F Inter->SNAr Cyclize Intramolecular Cyclization Nitrile Addition SNAr->Cyclize Indazole 3-Aminoindazole Core (Pharmacophore) Cyclize->Indazole Kinase Kinase Hinge Binding (e.g., JAK/LRRK2 Inhibition) Indazole->Kinase ATP-Competitive Binding

Logical progression from the fluorobenzonitrile intermediate to a kinase pharmacophore.

References

  • Title: 5-substituted indazoles as kinase inhibitors (US Patent 9,163,007 B2)
  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

1H NMR and 13C NMR data for 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Comprehensive H and C NMR Characterization of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

A Technical Guide for Structural Elucidation in Drug Discovery

Executive Summary

In modern medicinal chemistry, 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile serves as a highly versatile, advanced building block. Its structural motif—a fluorinated benzonitrile core coupled to an N-benzylated pyrazole—is frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics.

Accurate structural elucidation of this intermediate is critical before downstream cross-coupling or functionalization. However, the presence of the





Structural Breakdown & Spin System Causality

To interpret the NMR spectra accurately, the molecule must be divided into three magnetically distinct domains:

  • The 2-Fluoro-5-substituted Benzonitrile Core: This domain exhibits an AMX spin system in the

    
    H spectrum, further split by the 
    
    
    F nucleus. The strong electron-withdrawing nature of both the fluorine atom and the nitrile group heavily deshields the ring protons[1].
  • The Pyrazole Ring: N-benzylation breaks the tautomeric symmetry of the pyrazole ring. Consequently, H-3 and H-5 are locked into chemically and magnetically non-equivalent environments, appearing as distinct singlets rather than a dynamically averaging signal[2].

  • The Benzyl Appendage: This domain presents as a classic monosubstituted benzene ring (multiplet) and an isolated methylene (

    
    ) singlet, which is highly deshielded due to its attachment to the pyrazole 
    
    
    atom.

GF19F Nucleus(Spin 1/2)H3H-3 (ortho)F->H3 3J_HF ~9.0 HzH4H-4 (meta)F->H4 4J_HF ~4.5 HzH6H-6 (para)F->H6 5J_HF ~1.5 HzC2C-2 (ipso)F->C2 1J_CF ~258 HzC3C-3 (ortho)F->C3 2J_CF ~20 HzH3->H4 3J_HH ~8.5 HzH4->H6 4J_HH ~2.5 Hz

Caption: Heteronuclear (






Quantitative Data: H NMR Assignments

The following table synthesizes the high-fidelity predictive

32

Acquisition Parameters: 400 MHz,


PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constants (

in Hz)
Mechanistic Causality
Pyrazole H-5 7.95s1H-Deshielded by adjacent

-benzyl group.
Pyrazole H-3 7.85s1H-Deshielded by

and adjacent aromatic system.
Benzonitrile H-6 7.82dd1H

,

Ortho to CN group; meta-coupling to H-4.
Benzonitrile H-4 7.75ddd1H

,

,

Complex splitting due to ortho-H3, meta-H6, and meta-F.
Benzyl Phenyl 7.30 - 7.42m5H-Overlapping signals of the monosubstituted aromatic ring.
Benzonitrile H-3 7.28dd1H

,

Appears as a pseudo-triplet due to similar ortho-F and ortho-H couplings.
Benzyl

5.35s2H-Strongly deshielded by the pyrazole nitrogen (

).

Quantitative Data: C NMR Assignments

Carbon-13 interpretation is heavily reliant on identifying the



3

Acquisition Parameters: 100 MHz,


PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

in Hz)
Mechanistic Causality
Benzonitrile C-2 (C-F) 161.2d

Direct C-F bond; massive splitting diagnostic of fluorinated aromatics.
Pyrazole C-3 138.5s-

hybridized carbon adjacent to

.
Benzonitrile C-4 132.4d

Meta to fluorine; standard

coupling.
Benzonitrile C-6 131.1d

Meta to fluorine; smaller

due to ring geometry.
Benzonitrile C-5 128.6d

Para to fluorine; attachment point of the pyrazole ring.
Pyrazole C-5 127.4s-Adjacent to the benzylated nitrogen.
Pyrazole C-4 120.2s-Shielded relative to C-3/C-5; attachment point to the phenyl ring.
Benzonitrile C-3 116.8d

Ortho to fluorine; strong

coupling.
Nitrile (-CN) 114.2d


hybridized carbon; long-range coupling to F.
Benzonitrile C-1 101.5d

Ortho to fluorine; highly shielded by the anisotropic effect of the nitrile.
Benzyl

54.2s-Aliphatic carbon shifted downfield by nitrogen electronegativity.

(Note: Benzyl phenyl carbons appear at standard shifts: ipso ~136.5, ortho ~128.1, meta ~128.9, para ~128.3 ppm).

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible data that validates the theoretical spin systems described above, the following self-validating workflow must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation (Concentration & Lock):

    • Dissolve exactly 15–20 mg of the compound in 0.6 mL of anhydrous

      
       (100% atom D).
      
    • Causality:

      
       provides a non-exchanging, aprotic environment that prevents line broadening of the pyrazole protons and offers a reliable deuterium lock signal.
      
    • Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard to establish an absolute zero point.

  • Probe Tuning & Shimming:

    • Perform automated gradient shimming (e.g., TopShim) on the Z-axis.

    • Critical Step: Manually tune and match the probe for

      
      H, 
      
      
      C, and
      
      
      F frequencies. Poor tuning on the
      
      
      F channel will result in distorted
      
      
      multiplet intensities.
  • Acquisition Parameters (

    
    H NMR): 
    
    • Pulse Sequence: Standard 30° or 90° pulse (zg30).

    • Relaxation Delay (

      
      ): 2.0 seconds.
      
    • Number of Scans (NS): 16.

  • Acquisition Parameters (

    
    C NMR): 
    
    • Pulse Sequence: Power-gated

      
      H decoupling (zgpg30) to prevent NOE-induced baseline distortions while removing 
      
      
      H-
      
      
      C splittings.
    • Relaxation Delay (

      
      ): 2.0 to 3.0 seconds.
      
    • Causality: A longer

      
       is mandatory to ensure complete longitudinal relaxation (
      
      
      ) of the quaternary carbons (C-1, C-2, C-5, Pyrazole C-4) and the fluorinated carbon, preventing signal attenuation and allowing for accurate integration.
  • Processing & Phasing:

    • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for

      
      H; LB = 1.0 Hz for 
      
      
      C) prior to Fourier Transformation to enhance the signal-to-noise ratio without obscuring the fine
      
      
      splittings.
    • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

WorkflowPrepSample PreparationDissolve 15 mg in 0.6 mL CDCl3Add TMS internal standardTuneTuning & ShimmingAutomated gradient shimmingMatch 1H/13C/19F channelsPrep->TuneAcqAcquisition1H: 16 scans, D1=2s13C: 1024 scans, D1=2s, 1H-decoupledTune->AcqProcessProcessingZero-filling, Apodization (LB=0.3 Hz)Fourier Transform & Phase CorrectionAcq->ProcessAnalyzeAnalysisMultiplet extractionJ-coupling calculationProcess->Analyze

Caption: Standardized self-validating workflow for multinuclear NMR acquisition.

References

  • Title: Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Source: Organometallics - ACS Publications URL: [Link][3]

  • Title: Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole Source: ResearchGate / Magnetic Resonance in Chemistry URL: [Link][2]

  • Title: 2-Fluorobenzonitrile | C7H4FN | CID 67855 Source: PubChem - NIH URL: [Link][1]

Mass Spectrometry Analysis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacochemical Context

The compound 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (Monoisotopic Mass: 277.1015 Da) is a highly versatile synthetic intermediate and structural scaffold. Both the 1-benzylpyrazole and fluorobenzonitrile motifs are privileged structures in modern drug discovery, frequently embedded in the architecture of kinase inhibitors, targeted protein degraders, and enzyme modulators ([1]).

For bioanalytical scientists, developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this molecule requires a deep understanding of its ionization dynamics and collision-induced dissociation (CID) pathways. This guide provides a self-validating, causality-driven framework for the quantitative and qualitative MS analysis of this compound.

Physicochemical Profiling & Ionization Dynamics

To design an effective MS workflow, we must first analyze the molecule's structural causality:

  • Proton Affinity: The pyrazole ring contains a basic sp2-hybridized nitrogen (N2) that acts as an excellent proton acceptor. Consequently, Positive Electrospray Ionization (ESI+) is the mandatory ionization mode, yielding a strong protonated molecular ion

    
     at m/z 278.11.
    
  • Lipophilicity: The presence of both a benzyl group and a fluorinated aromatic ring renders the molecule highly hydrophobic. This dictates the need for a reversed-phase chromatography system with a high-organic elution profile to prevent peak broadening and carryover.

Mechanistic Fragmentation Pathways (CID)

Understanding the fragmentation pattern is critical for selecting selective Multiple Reaction Monitoring (MRM) transitions. Because the pyrazole and fluorobenzonitrile rings are linked via a robust C-C biaryl-type bond, CID does not typically cleave this central axis. Instead, kinetic energy is directed toward the more labile peripheral bonds.

  • N-Benzyl Cleavage (Primary Pathway): N-benzyl heterocycles predominantly undergo heterolytic cleavage at the N-C bond to yield a highly stable benzyl cation (which often rearranges to a tropylium ion) at m/z 91.05 ([2]). This fragment is highly abundant and serves as the optimal quantifier ion.

  • Neutral Losses (Secondary Pathways): The remaining pyrazole-fluorobenzonitrile core (m/z 188.06) can undergo further high-energy fragmentation. The nitrile group characteristically expels hydrogen cyanide (HCN, 27 Da), while the fluorinated aromatic ring can eliminate hydrogen fluoride (HF, 20 Da) ([3],[4]).

CID_Fragmentation M [M+H]+ m/z 278.11 Tropylium Benzyl Cation m/z 91.05 M->Tropylium Heterolytic Cleavage Core Pyrazole Core Ion m/z 188.06 M->Core -C7H6 (90 Da) LossHCN Loss of HCN m/z 161.05 Core->LossHCN -HCN (27 Da) LossHF Loss of HF m/z 168.05 Core->LossHF -HF (20 Da)

Proposed CID fragmentation pathways for 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile.

Quantitative Data & MRM Parameters

To ensure high selectivity in complex biological matrices (e.g., plasma, microsomes), the following MRM transitions and chromatographic conditions have been theoretically optimized based on the molecule's structural energetics.

Table 1: Optimized MRM Transitions and Collision Energies (QqQ MS)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Diagnostic Purpose
278.11 91.05 5035Quantifier (High abundance, specific to benzyl)
278.11188.065025Qualifier 1 (Confirms intact core)
278.11161.055040Qualifier 2 (Confirms nitrile presence)

Table 2: Self-Validating LC Gradient Program (Flow Rate: 0.4 mL/min) Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm)

Time (min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in Acetonitrile)
0.00955
1.00955
4.001090
5.501090
5.60955
7.00955

Experimental Methodology: Self-Validating LC-MS/MS Protocol

A core pillar of scientific integrity is the deployment of self-validating protocols. The following workflow utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to automatically correct for matrix effects and extraction recovery variations.

Step-by-Step Workflow
  • SIL-IS Spiking (The Validation Anchor):

    • Prepare a working solution of a

      
      -benzyl analog of the analyte.
      
    • Spike 10 µL of the SIL-IS into 100 µL of the biological sample. Causality: Introducing the IS before any sample manipulation ensures that any physical losses or ion suppression events affect the analyte and the IS identically, preserving the area ratio.

  • Protein Precipitation (PPT):

    • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to the sample.

    • Causality: The cold organic solvent rapidly denatures plasma proteins. The addition of formic acid lowers the pH, disrupting any non-covalent binding between the basic pyrazole nitrogen and acidic protein residues, maximizing recovery.

  • Extraction & Filtration:

    • Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant and filter through a 0.22 µm PTFE membrane into an autosampler vial.

  • LC-MS/MS Acquisition:

    • Inject 5 µL into the UHPLC system. Ensure the autosampler is maintained at 4°C to prevent degradation.

  • Post-Acquisition Validation (Matrix Factor):

    • Calculate the Matrix Factor (MF) by dividing the peak area of the SIL-IS in the extracted matrix by the peak area of the SIL-IS in a neat solvent standard. An MF between 0.85 and 1.15 validates that the method is free from critical ion suppression.

LCMS_Workflow Prep 1. Sample Prep PPT + SIL-IS LC 2. UHPLC C18 Gradient Prep->LC ESI 3. Ionization ESI+ Mode LC->ESI MS 4. Mass Analysis QqQ MRM ESI->MS Data 5. Validation Matrix Factor MS->Data

Step-by-step self-validating LC-MS/MS workflow for quantitative analysis.

References

  • Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms Source: Environmental Science: Water Research & Technology (RSC Publishing) URL:[Link]

Sources

Decoding the Spectroscopic Signatures of Substituted Benzonitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Nitrile Motif

The nitrile (-C≡N) group is a privileged pharmacophore in medicinal chemistry, featured prominently in aromatase inhibitors (e.g., letrozole),[1], and monoamine oxidase (MAO) inhibitors. Beyond its direct biological activity, the nitrile moiety serves as an exquisite, site-specific infrared (IR) probe. Because its stretching frequency (


) is located in an uncongested region of the IR spectrum (2220–2240 cm

), it is highly sensitive to local electric fields and hydration dynamics.

As a Senior Application Scientist, I approach the spectroscopic characterization of substituted benzonitriles not merely as an analytical routine, but as a mechanistic tool. By decoding these spectroscopic signatures, we can map the electronic environments of these molecules and accurately predict target binding affinities in drug discovery pipelines.

Mechanistic Causality: Substituent Effects on Spectroscopic Data

Infrared (IR) Spectroscopy: The Vibrational Stark Effect and Hammett Correlations

The vibrational properties of the C≡N stretch—specifically its frequency (


), molar extinction coefficient (

), and vibrational lifetime—are profoundly modulated by the para- or meta-substituents on the aromatic ring.
  • Electron-Donating Groups (EDGs): Substituents like -N(CH

    
    )
    
    
    
    or -OH push electron density into the aromatic
    
    
    -system via resonance. Causality: This electron donation increases the transition dipole moment of the C≡N bond, leading to a significant[2]. It also slightly weakens the triple bond character, shifting the frequency to lower wavenumbers (red-shift).
  • Electron-Withdrawing Groups (EWGs): Substituents like -NO

    
     or -CF
    
    
    
    deplete electron density. Causality: This stiffens the C≡N bond, causing a slight blue-shift (higher frequency) in
    
    
    , while simultaneously decreasing the IR absorption intensity due to a reduced transition dipole moment.
  • The Vibrational Stark Effect (VSE): The solvatochromic shifts of the nitrile frequency are quantitatively described by the VSE. The linear Stark tuning rate, combined with the molecular dipole moment, dictates how the local solvent reaction field perturbs the C≡N oscillator. This makes benzonitriles powerful probes for [3] in protein pockets.

Nuclear Magnetic Resonance (NMR): C and H Chemical Shifts

In


C NMR, the chemical shift of the nitrile carbon (typically 

110–120 ppm) and the ipso-carbon (C1) are highly diagnostic. The transmission of substituent effects through the aromatic system relies on a blend of inductive and resonance effects.
  • Resonance Shielding: Strong EDGs at the para position increase electron density at the ipso carbon, causing an upfield shift (lower ppm) of the C1 carbon. Interestingly, due to a polarization effect across the

    
    -system, the nitrile carbon itself often experiences a slight deshielding (downfield shift).
    
  • Anisotropic Effects: The cylindrical

    
    -electron cloud of the C≡N triple bond creates a strong diamagnetic anisotropy. Causality:  This shields protons that lie in the conical zone above/below the bond, while heavily deshielding equatorial protons (e.g., ortho-protons on the aromatic ring), pushing their 
    
    
    
    H signals further downfield.

Quantitative Data Summary

The following table synthesizes typical spectroscopic parameters for para-substituted benzonitriles, illustrating the correlation between Hammett constants (


) and spectroscopic shifts.
Substituent (X in p-X-C

H

CN)
Hammett

IR

(cm

)*
IR Intensity (

)

C NMR (C≡N)

(ppm)

C NMR (C1)

(ppm)
-N(CH

)

(Strong EDG)
-0.832215Very High120.5100.2
-OH (EDG)-0.372222High119.8103.5
-H (Reference)0.002230Moderate118.8112.4
-F (Weak EWG)+0.062232Moderate118.2108.5
-NO

(Strong EWG)
+0.782238Low116.5117.1

**Recorded in aprotic solvent (e.g., CHCl


). *Recorded in CDCl

at 298 K.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the acquisition of spectroscopic data must be treated as a self-validating system. The following protocols are designed to eliminate solvent artifacts and ensure high-fidelity data.

Protocol 1: High-Resolution FTIR Acquisition for Nitrile Probes

Objective: Accurately determine the


 and 

to calculate the Stark tuning rate.
  • Sample Preparation: Dissolve the substituted benzonitrile in a series of anhydrous aprotic solvents (e.g., hexane, THF, DMSO) at a precise concentration of 10 mM.

    • Causality: Aprotic solvents are mandatory because hydrogen bonding to the nitrile nitrogen induces non-Stark frequency shifts that corrupt electric field calculations.

  • Isotopic Labeling (Optional but Recommended): For complex biological matrices, synthesize the

    
    C
    
    
    
    N-labeled derivative.
    • Causality: This shifts the

      
       by ~60 cm
      
      
      
      to ~2170 cm
      
      
      , completely isolating it from background protein absorption.
  • Cell Assembly: Inject the solution into a demountable liquid cell equipped with CaF

    
     windows and a 50 
    
    
    
    m Teflon spacer.
  • Data Acquisition: Record the FTIR spectrum at 1 cm

    
     resolution, averaging 128 scans.
    
  • Self-Validation Step: Subtract the pure solvent spectrum acquired under identical conditions. The baseline must be flat between 2300 and 2100 cm

    
    . Integrate the peak area to calculate the integrated molar extinction coefficient, which is [4].
    
Protocol 2: Multinuclear NMR Spectroscopy ( H, C)

Objective: Map the electronic distribution across the benzonitrile scaffold.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl

    
     containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
    
  • 
    H Acquisition:  Acquire standard 1D 
    
    
    
    H NMR (e.g., 400 MHz, 16 scans, relaxation delay 2s).
  • 
    C Acquisition:  Acquire 
    
    
    
    C{1H} decoupled NMR (e.g., 100 MHz, 1024 scans).
    • Causality: The quaternary carbons (C1 and C≡N) have long

      
       relaxation times. Set the relaxation delay (
      
      
      
      ) to at least 3-5 seconds to ensure accurate integration and a high signal-to-noise ratio.
  • Self-Validation Step: Run a 2D gHMBC (Heteronuclear Multiple Bond Correlation) experiment. The nitrile carbon must show a strong

    
     cross-peak with the ortho-protons of the aromatic ring, unambiguously confirming the regiochemistry of the substituent without relying solely on 1D shift predictions.
    

Workflow Visualization

The following diagram illustrates the logical progression of our spectroscopic validation pipeline.

G N1 Compound Synthesis & Purification N2 Sample Preparation (Aprotic Solvents) N1->N2 QC passed N3 High-Res FTIR (C≡N Stretch) N2->N3 Aliquot 1 N4 Multinuclear NMR (1H, 13C, 15N) N2->N4 Aliquot 2 N5 Vibrational Stark Effect & Hammett Correlation N3->N5 IR Freq/Intensity N4->N5 Chemical Shifts N6 Probe Validation for Drug Discovery N5->N6 Validated Data

Spectroscopic validation workflow for substituted benzonitrile probes.

Conclusion

The spectroscopic characterization of substituted benzonitriles extends far beyond basic structural confirmation. By rigorously analyzing the IR Stark tuning rates and NMR chemical shift increments, researchers can quantify the electronic communication between substituents and the nitrile probe. When executed with strict, self-validating protocols, this data provides a predictive foundation for optimizing pharmacophores in drug discovery pipelines.

References

  • Title: Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy Source: Chemistry - An Asian Journal URL: [Link]

  • Title: Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

  • Title: Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect Source: The Journal of Physical Chemistry B (NIH PMC) URL: [Link]

  • Title: Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors Source: ACS Omega URL: [Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening (HTS) of Pyrazole-Based Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, heavily represented in FDA-approved drugs ranging from anti-inflammatories (celecoxib) to kinase inhibitors (ruxolitinib). Because pyrazoles can effectively mimic the hydrogen-bonding patterns of the adenine ring of ATP, they are frequently utilized in targeted libraries for kinase inhibition[2] and metabolic enzyme modulation, such as Lactate Dehydrogenase (LDH) [3].

However, screening pyrazole-dense libraries presents unique biophysical challenges. Many pyrazole derivatives exhibit poor aqueous solubility, a propensity for aggregation, and inherent auto-fluorescence in the blue/green spectrum. As a Senior Application Scientist, I have designed this protocol to mitigate these artifacts. By utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and acoustic liquid handling, this workflow ensures a self-validating, high-fidelity screening system that isolates true pharmacological hits from assay interference.

HTS Workflow & Decision Matrix

The following workflow illustrates the critical path from library preparation to hit validation. The system is designed with built-in quality control (QC) gates; failure to meet the statistical threshold at the QC node automatically triggers a recalibration of the assay parameters.

HTS_Workflow LibPrep Pyrazole Library Preparation (DMSO) Dispense Acoustic Dispensing (Echo, 1536-well) LibPrep->Dispense Primary Primary Screen (TR-FRET Assay) Dispense->Primary QC Quality Control (Z'-factor > 0.6) Primary->QC Triage Hit Triage & PAINS Filtering QC->Triage Pass Counter Counter-Screening (Selectivity/Toxicity) Triage->Counter Validation Dose-Response (IC50 Determination) Counter->Validation

Figure 1: High-throughput screening workflow for pyrazole-based compound libraries.

Experimental Protocol: TR-FRET Kinase Assay

This step-by-step methodology details a 1536-well TR-FRET assay. TR-FRET is specifically chosen because its time-gated detection mechanism completely bypasses the short-lived auto-fluorescence typical of aromatic pyrazole compounds, eliminating a major source of false negatives/positives.

Phase 1: Compound Handling and Dispensing

Causality Check: Pyrazole derivatives often adsorb to polypropylene pipette tips, leading to carryover and inaccurate dosing. We utilize acoustic droplet ejection to eliminate tip contact and maintain a final DMSO concentration of <0.5%, preventing solvent-induced enzyme denaturation.

  • Library Thawing: Equilibrate the pyrazole compound library (10 mM in 100% DMSO) to room temperature in a desiccator to prevent ambient moisture absorption, which degrades compound integrity.

  • Acoustic Transfer: Using an Echo® Acoustic Dispenser, transfer 2.5 nL of each compound into a black, low-volume 1536-well assay plate.

  • Control Placement:

    • Column 1 (Positive Control): Dispense 2.5 nL of a known reference inhibitor (e.g., Staurosporine for broad kinases).

    • Column 2 (Negative Control): Dispense 2.5 nL of 100% DMSO (vehicle control).

Phase 2: Assay Execution

Self-Validating System: The assay relies on the competition between a biotinylated tracer and the pyrazole compounds. The addition of 0.01% Triton X-100 in the buffer prevents the formation of colloidal aggregates, a common mechanism by which hydrophobic pyrazoles act as false-positive promiscuous inhibitors.

  • Enzyme Addition: Dispense 2 µL of Kinase enzyme diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT) into all wells using a bulk reagent dispenser.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes to allow slow-binding pyrazoles to engage the target [3].

  • Reaction Initiation: Dispense 2 µL of a substrate mix containing ATP (at its predetermined

    
     value) and the specific biotinylated peptide substrate.
    
  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection Reagent Addition: Dispense 4 µL of Stop/Detection Buffer containing EDTA (to halt kinase activity by chelating

    
    ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
    
  • Final Incubation: Incubate for 60 minutes to allow the FRET complex to reach equilibrium.

Phase 3: Data Capture
  • Read Plate: Read the 1536-well plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET optic module.

  • Excitation/Emission: Excite at 337 nm. Measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor) after a 50 µs delay.

  • Ratio Calculation: Calculate the TR-FRET ratio = (Emission 665 nm / Emission 620 nm) × 10,000.

Data Analysis & Hit Triage

To ensure the scientific integrity of the screening campaign, every single 1536-well plate must pass a strict statistical evaluation before its data is accepted.

The most critical metric is the Z'-factor , introduced by Zhang et al. [1]. It quantifies the signal dynamic range and the data variation associated with the signal measurements. A self-validating protocol automatically rejects any plate with a Z'-factor below 0.5.



(Where


 represents the standard deviation and 

represents the mean of the positive and negative controls).

Once plate validity is confirmed, compounds are triaged based on a percentage inhibition threshold (typically >50% inhibition at 10 µM). Hits are then passed through a chemoinformatics filter to remove Pan-Assay Interference Compounds (PAINS) before progressing to dose-response (IC50) validation.

Quantitative Data & Quality Control Metrics

The following table summarizes the expected quantitative metrics for a robust pyrazole HTS campaign. Monitoring these parameters ensures that the assay remains sensitive and reproducible.

Screening MetricTarget ThresholdRationale for ThresholdCorrective Action if Failed
Z'-factor > 0.6Ensures robust statistical separation between positive and negative controls[1].Optimize enzyme/substrate concentration; check for reagent degradation.
Signal-to-Background (S/B) > 3.0Provides sufficient dynamic range to detect weak or allosteric inhibitors.Increase assay incubation time; verify detector gain settings.
Coefficient of Variation (CV) < 8%Minimizes well-to-well variability and false-positive hit rates.Calibrate acoustic dispenser; check plate seals for edge-effect evaporation.
Primary Hit Rate 0.5% - 1.5%A hit rate >2% often indicates assay interference or compound aggregation.Implement or increase detergent (e.g., Triton X-100) to prevent aggregation.
Confirmation Rate > 70%Ensures primary hits are reproducible in dose-response formats.Review compound library purity via LC-MS; assess DMSO hydration levels.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Reynolds, R. C., Ananthan, S., Faaleolea, I., et al. (2012). High throughput screening of a library based on kinase inhibitor scaffolds against Mycobacterium tuberculosis H37Rv. Tuberculosis, 92(1), 72-83.[Link]

  • Rai, G., Brimacombe, K. R., Mott, B. T., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184-9204.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of heterobiaryl systems. The Suzuki-Miyaura cross-coupling between 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 5-bromo-2-fluorobenzonitrile is a critical C-C bond-forming step in drug discovery. However, this specific transformation is notoriously prone to protodeboronation, catalyst poisoning, and nucleophilic aromatic substitution (SNAr) side reactions.

This guide provides a self-validating troubleshooting framework, explaining the mechanistic causality behind each optimization step to ensure you achieve >90% isolated yields.

Section 1: Optimization Logic & Workflow

Before adjusting your stoichiometry or abandoning the route, follow this logical workflow to identify the exact failure point in your catalytic cycle.

OptimizationWorkflow A Initial Reaction Setup Pd Catalyst + Base + Solvent B Assess Conversion via LC-MS A->B C Is Protodeboronation > 10%? B->C D Switch to Weaker Base (e.g., K3PO4) Reduce Water Content C->D Yes E Is Catalyst Deactivating? C->E No D->B F Use Bulky Monodentate Ligand (e.g., XPhos Pd G3) E->F Yes G Are SNAr Side-Products Present? E->G No F->B H Lower Temp (< 80°C) Avoid Nucleophilic Solvents G->H Yes I Optimized High-Yield Protocol (Target >90% Yield) G->I No H->B

Logical workflow for troubleshooting and optimizing the Suzuki-Miyaura cross-coupling.

Section 2: Troubleshooting FAQs

Q1: My reaction stalls at 30-40% conversion, and I observe a lot of unreacted 5-bromo-2-fluorobenzonitrile. What is deactivating the catalyst? Root Cause (Causality): The nitrogen atoms on the pyrazole ring are strong σ-donors. Even with the N1 position protected by a benzyl group, the N2 position remains accessible. During the catalytic cycle, this nitrogen can coordinate to the Pd(II) intermediate, displacing standard phosphine ligands (like PPh3) and forming stable, off-cycle multimeric palladium-heterocycle complexes. This effectively poisons the catalyst[1]. Solution: Transition to sterically demanding, electron-rich biphenyl ligands such as XPhos. The extreme steric bulk of XPhos prevents the formation of multimeric Pd-pyrazole complexes, while its electron-rich nature accelerates the oxidative addition and reductive elimination steps[1]. Using a pre-formed catalyst like XPhos Pd G3 ensures rapid generation of the active monoligated Pd(0) species.

Q2: I am seeing a significant amount of 1-benzyl-1H-pyrazole in my LC-MS trace. How do I stop protodeboronation? Root Cause (Causality): Heteroaryl boronic esters, particularly pyrazole-4-boronic pinacol esters, are highly susceptible to protodeboronation. In the presence of water and strong bases, the boronic ester hydrolyzes to a boronate complex. The electron-rich nature of the pyrazole ring stabilizes the zwitterionic intermediate that forms during C-B bond cleavage, leading to rapid protonation of the ipso-carbon[2]. Solution: Protodeboronation is highly pH- and temperature-dependent. To mitigate this:

  • Switch to a milder base: Replace NaOH or Na2CO3 with anhydrous K3PO4 or Cs2CO3[3].

  • Reduce water content: Move from highly aqueous solvent mixtures to anhydrous 1,4-Dioxane or THF. If a biphasic system is necessary for base solubility, use a minimal amount of water and keep the temperature below 80°C.

Q3: My target mass is missing, but I see a mass corresponding to the substitution of the fluorine atom or hydrolysis of the nitrile. Why? Root Cause (Causality): The electrophile, 5-bromo-2-fluorobenzonitrile, contains a highly activated C-F bond. The strongly electron-withdrawing cyano group at the ortho position makes the fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr). If you use nucleophilic bases (like hydroxides or alkoxides) or primary alcohols as solvents (like EtOH) at elevated temperatures, they will attack the C-F bond. Furthermore, the nitrile group can hydrolyze to an amide under strongly basic aqueous conditions. Solution: Strictly avoid nucleophilic solvents (methanol, ethanol) and hydroxide bases. Utilize aprotic solvents (THF, 1,4-Dioxane) and non-nucleophilic bases.

Section 3: Quantitative Data & Condition Screening

To illustrate the impact of these variables, below is a summary of condition screening data for this specific coupling.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Primary Observation / Issue
1Pd(PPh3)4 (5 mol%)PPh3Na2CO3 (aq)Toluene/EtOH10035High protodeboronation, SNAr side-products
2Pd(dppf)Cl2 (5 mol%)dppfCs2CO31,4-Dioxane/H2O9068Improved conversion, minor nitrile hydrolysis[3]
3Pd2(dba)3 (2 mol%)XPhosK3PO41,4-Dioxane8092Clean conversion, minimal protodeboronation
4 XPhos Pd G3 (2 mol%) XPhos K3PO4 (aq) THF 65 95 Rapid reaction, no SNAr or hydrolysis observed

Section 4: Self-Validating Experimental Protocol

This optimized protocol utilizes XPhos Pd G3 to ensure rapid conversion at lower temperatures, effectively bypassing the pitfalls of protodeboronation and SNAr.

Materials Required:

  • 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv)

  • 5-Bromo-2-fluorobenzonitrile (1.0 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • K3PO4 (0.5 M aqueous solution, 2.0 equiv)

  • THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-fluorobenzonitrile (1.0 mmol), the pyrazole boronic ester (1.1 mmol), and XPhos Pd G3 (0.02 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen (N2). Repeat this cycle three times. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic ester.

  • Solvent Addition: Inject 4.0 mL of anhydrous, sparged THF into the flask via syringe. Stir at room temperature for 5 minutes until a homogeneous mixture is achieved.

  • Base Addition & Heating: Inject 4.0 mL of a degassed 0.5 M aqueous K3PO4 solution (2.0 mmol). Place the flask in a pre-heated oil bath at 65°C.

  • In-Process Control (IPC) Validation: After 2 hours, halt stirring briefly. Extract a 10 µL aliquot of the organic layer via syringe. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Validation Checkpoint: You should observe the complete disappearance of the 5-bromo-2-fluorobenzonitrile peak. The presence of the target mass (m/z ~277 [M+H]+) confirms successful transmetalation and reductive elimination. If starting material remains, check for catalyst precipitation (black Pd(0) solid), which indicates oxygen contamination.

  • Work-up: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile.

References

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Purification of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (CAS: 1093307-32-4). This compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 5-bromo-2-fluorobenzonitrile and 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester.

Due to the specific structural motifs of this molecule—namely the coordinating pyrazole/nitrile nitrogens and the highly flexible, lipophilic benzyl group—chemists frequently encounter severe downstream purification bottlenecks. This guide synthesizes field-proven methodologies to resolve these specific challenges.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting high residual Palladium (Pd) in my final product, and how do I remove it?

The Causality: The product contains both a nitrile group and a pyrazole ring. These nitrogen-rich moieties act as excellent bidentate or monodentate ligands for transition metals, effectively trapping Pd(II) species within the product matrix. Standard aqueous workups or silica gel chromatography are thermodynamically insufficient to break these product-metal coordination complexes. The Solution: You must introduce a competing ligand that has a higher binding affinity for palladium than your product. Thiol-functionalized silica scavengers (e.g., SiliaMetS Thiol) or homogeneous scavengers (e.g., potassium isopropylxanthate) are required [1]. Self-Validating Protocol: Always validate Pd removal by taking a 10 mg sample of the scavenged organic layer, evaporating it, and analyzing via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Do not proceed to crystallization until the organic phase tests at <10 ppm Pd.

Q2: My product co-elutes with the pinacol boronate ester starting material during normal-phase chromatography. How can I resolve this?

The Causality: The lipophilic benzyl group on the pyrazole ring gives the product a very similar retention factor (


) to the unreacted pinacol boronate ester in standard non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate).
The Solution:  Instead of brute-forcing the separation via chromatography, utilize an oxidative workup . By adding aqueous hydrogen peroxide (

) and sodium hydroxide (

) to the crude mixture, the unreacted boronic ester is oxidized and hydrolyzed into the corresponding pyrazole-phenol/alcohol and water-soluble boric acid salts. These highly polar byproducts are easily partitioned into the aqueous waste layer during extraction.
Q3: The product "oils out" instead of crystallizing during the final isolation step. What is happening?

The Causality: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid phase (an oil) and a solvent-rich liquid phase, rather than forming a solid crystal lattice [2]. The highly flexible benzyl group in this molecule lowers its lattice energy. When cooling is applied too rapidly, the system reaches the metastable spinodal curve before nucleation can occur, resulting in an emulsion of product-rich oil that traps impurities. The Solution: LLPS is a kinetic phenomenon. To bypass the miscibility gap, you must strictly control supersaturation. Use a seeded anti-solvent crystallization approach with a very slow cooling ramp (0.1 °C/min) [2]. Seeding provides a thermodynamic template, forcing the molecules to integrate into a crystal lattice rather than collapsing into a disordered oil.

Q4: How do I minimize the formation of the des-bromo (2-fluorobenzonitrile) or homocoupled impurities?

The Causality: The des-bromo impurity is generated via protodeboronation of the pyrazole boronic acid, a base-catalyzed fragmentation that competes with the desired transmetalation step [3]. Homocoupling occurs when trace oxygen induces the oxidative addition of the aryl halide to a Pd(II) species. The Solution: To prevent protodeboronation, minimize the time the boronic ester spends in the basic aqueous medium at high temperatures. Use a biphasic system (e.g., Toluene/Water) with rapid stirring, and ensure the system is rigorously degassed (sparged with Argon for 30 minutes) to prevent oxidative homocoupling.

Part 2: Quantitative Data Summaries

Table 1: Chromatographic Behavior & Impurity Profiling

Data represents typical observations in a 3:1 Hexane/EtOAc system on bare silica.

Compound / ImpurityStructural Characteristic

(3:1 Hex/EtOAc)
HPLC RT (C18, 5-95% MeCN)*Mitigation Strategy
Desired Product Benzyl-pyrazole + Fluorobenzonitrile0.356.8 minTarget isolation
Boronate Ester (SM) Pinacol ester + Benzyl-pyrazole0.387.1 minOxidative workup (

)
Aryl Bromide (SM) 5-Bromo-2-fluorobenzonitrile0.655.2 minPush reaction to completion
Des-bromo Impurity 2-Fluorobenzonitrile0.604.5 minOptimize base/water ratio
Homocoupled Dimer Bis-pyrazole derivative0.158.9 minStrict Argon degassing

*HPLC Conditions: 10 min gradient, 0.1% TFA in Water/Acetonitrile, 254 nm.

Table 2: Palladium Scavenger Efficacy Matrix

Initial Pd concentration in crude organic phase: ~4,500 ppm.

Scavenger TypeEquivalents (w/w to Pd)SolventTemp / TimeResidual Pd (ppm)
None (Water Wash)N/AEtOAc25 °C / 1 h3,800 ppm
Activated Carbon10xEtOAc50 °C / 4 h850 ppm
L-Cysteine (10% aq)20x (mol/mol)2-MeTHF60 °C / 2 h120 ppm
SiliaMetS Thiol 5x Toluene 60 °C / 4 h < 5 ppm

Part 3: Detailed Experimental Workflows

Workflow 1: Optimized Suzuki Coupling & Oxidative Workup
  • Reaction Setup: In a thoroughly dried, Argon-flushed reactor, charge 5-bromo-2-fluorobenzonitrile (1.0 eq), 1-benzyl-1H-pyrazole-4-boronic acid pinacol ester (1.05 eq), and

    
     (2.0 eq).
    
  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (5:1:1, 10 Vol). Sparge the resulting suspension with Argon for 30 minutes.

  • Catalyst Addition: Add

    
     (0.02 eq). Heat the mixture to 80 °C for 4 hours. Monitor via HPLC until the aryl bromide is <1% Area.
    
  • Oxidative Workup (Crucial Step): Cool the reaction to 20 °C. Add 10% aqueous

    
     (2 Vol) followed by the dropwise addition of 30% aqueous 
    
    
    
    (1 Vol). Stir vigorously for 2 hours to destroy excess boronate ester.
  • Phase Separation: Filter the biphasic mixture through a pad of Celite to remove precipitated Pd black. Separate the layers. Wash the organic layer with 10% aqueous sodium thiosulfate (to quench peroxides) and brine.

Workflow 2: Pd Scavenging & Seeded Anti-Solvent Crystallization
  • Scavenging: To the combined organic layer (Toluene/EtOH), add SiliaMetS Thiol scavenger (50% w/w relative to crude mass). Heat to 60 °C and agitate for 4 hours. Filter hot through a 0.45 µm PTFE membrane.

  • Solvent Swap: Concentrate the filtrate under reduced pressure and solvent-swap to absolute Ethanol (approx. 5 Vol relative to theoretical yield).

  • Anti-Solvent Addition & Seeding: Heat the Ethanol solution to 60 °C until homogeneous. Slowly add Water (Anti-solvent, 1 Vol). Cool the mixture to 45 °C and add 1% w/w of pure crystalline product seeds.

  • Controlled Cooling (Preventing Oiling Out): Hold at 45 °C for 2 hours to allow the seed bed to mature. Apply a strict cooling ramp of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting white crystalline slurry, wash with cold EtOH/Water (1:1), and dry under vacuum at 40 °C.

Part 4: Mandatory Visualizations

G SM1 5-Bromo-2-fluorobenzonitrile OA Oxidative Addition Complex SM1->OA + Pd(0) SM2 1-Benzyl-pyrazole boronate TM Transmetalation SM2->TM Base, H2O Imp1 Des-bromo Impurity (Protodeboronation) SM2->Imp1 Base-catalyzed fragmentation Pd Pd(0) Catalyst Pd->OA OA->TM Imp2 Homocoupled Dimer OA->Imp2 O2 presence RE Reductive Elimination TM->RE RE->Pd Regeneration Prod Target Fluorobenzonitrile RE->Prod

Figure 1: Suzuki-Miyaura catalytic cycle and primary impurity generation pathways.

G Crude Crude Reaction Mixture Workup Oxidative Workup (H2O2/NaOH) Destroys excess boronate Crude->Workup Extract Phase Separation Org: Product | Aq: Boric salts Workup->Extract Scavenge Pd Scavenging (Thiol Resin, 60°C) Extract->Scavenge Check Pd < 10 ppm? Scavenge->Check Check->Scavenge No Cryst Seeded Anti-Solvent Crystallization (EtOH/H2O) Check->Cryst Yes Oil Oiling Out Detected? Cryst->Oil Ramp Reduce cooling rate to 0.1°C/min Increase seed load Oil->Ramp Yes Pure Pure Crystalline Product Oil->Pure No Ramp->Cryst

Figure 2: Downstream purification decision tree addressing Pd removal and LLPS.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.[Link][1]

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link][2]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[Link][3]

Sources

Technical Support Center: 1-Benzyl-1H-Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on substituted pyrazole scaffolds, controlling the regioselectivity and purity of 1-benzyl-1H-pyrazoles is critical. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to help you eliminate common side products such as regioisomers, quaternary pyrazolium salts, and incomplete condensation intermediates.

Diagnostic Workflow: Synthetic Pathways & Side Product Emergence

The following workflow illustrates the two primary synthetic routes for 1-benzyl-1H-pyrazoles and the specific junctures where side products typically emerge.

G Start 1-Benzyl-1H-Pyrazole Synthesis Path1 Method A: N-Alkylation (Pyrazole + Benzyl Halide) Start->Path1 Path2 Method B: Knorr Condensation (Benzylhydrazine + 1,3-Diketone) Start->Path2 Regio1 Side Product: Regioisomers (1-benzyl-3-R vs 1-benzyl-5-R) Path1->Regio1 Unsymmetrical Pyrazole Quat Side Product: Quaternary Pyrazolium Salts Path1->Quat Excess Reagent / High Temp Regio2 Side Product: Regioisomers (Attack at alternate C=O) Path2->Regio2 Unsymmetrical 1,3-Diketone Hydrazone Side Product: Stable Monohydrazones Path2->Hydrazone Incomplete Cyclization

Fig 1. Synthetic pathways for 1-benzyl-1H-pyrazoles and their associated side products.

Troubleshooting & FAQs: Mechanistic Insights

Q1: During the N-benzylation of an unsymmetrical pyrazole (e.g., 3-methylpyrazole), I observe two distinct product peaks with identical masses. Why does this happen, and how can I control it? Mechanistic Causality: Unsymmetrical pyrazoles exist in a tautomeric equilibrium. Upon deprotonation, they form a delocalized pyrazolide anion where both the N1 and N2 atoms are nucleophilic. Alkylation is primarily governed by steric hindrance rather than electronic distribution. The electrophilic benzyl group will preferentially attack the less sterically hindered nitrogen, yielding the 1-benzyl-3-substituted pyrazole as the major kinetic product, while the 1-benzyl-5-substituted isomer forms as the minor product 1[1]. Resolution: To maximize regioselectivity toward the less hindered isomer, enforce strict kinetic control. Use a strong, non-nucleophilic base (e.g., NaH) in a polar aprotic solvent (DMF) at 0 °C.

Q2: My LC-MS analysis of the N-benzylation reaction reveals a highly polar side product with a mass corresponding to a dibenzylated species. What causes this over-alkylation? Mechanistic Causality: You are observing the formation of a 1,2-dibenzylpyrazolium quaternary salt. Although the mono-N-benzylated product is less nucleophilic than the starting pyrazolide anion, the remaining nitrogen lone pair can still react with excess benzyl halide. This side reaction is highly accelerated at elevated temperatures. Furthermore, if the base is insufficient, the generated HX (e.g., HBr) protonates the unreacted starting pyrazole, rendering it inert and leaving excess benzyl halide available to quaternize the already formed 1-benzylpyrazole2[2]. Resolution: Strictly limit the benzyl halide to 1.05 equivalents. Ensure complete deprotonation of the pyrazole before the dropwise addition of the electrophile, and maintain temperatures below 25 °C.

Q3: When using the Knorr pyrazole synthesis (benzylhydrazine + 1,3-diketone), I get a mixture of regioisomers. How can I improve this ratio? Mechanistic Causality: In the Knorr condensation, the terminal -NH₂ of benzylhydrazine is more nucleophilic than the internal -NH-Bn group. It will attack the most electrophilic or least sterically hindered carbonyl of an unsymmetrical 1,3-diketone first. If the two carbonyls have similar electronic/steric profiles, a nearly equimolar mixture of regioisomers results 3[3]. Resolution: Convert the 1,3-diketone into an enaminodiketone using N,N-dimethylformamide dimethyl acetal (DMF-DMA) prior to hydrazine addition. The enamino group strongly directs the initial nucleophilic attack, selectively providing a single pyrazole regioisomer 4[4].

Quantitative Data Summary

The table below summarizes the expected product distributions based on the chosen synthetic methodology and reaction conditions.

Synthesis MethodStarting MaterialsReaction ConditionsMajor ProductMajor YieldPrimary Side ProductSide Product Yield
N-Alkylation 3-Methylpyrazole + BnBrNaH, DMF, 0 °C1-Benzyl-3-methylpyrazole85–90%1-Benzyl-5-methylpyrazole10–15%
N-Alkylation Pyrazole + BnBrNo base, 150 °C1-Benzylpyrazole< 30%1,2-Dibenzylpyrazolium Br> 70%
Knorr Condensation Unsymmetrical 1,3-Diketone + BenzylhydrazineEtOH, Reflux1-Benzyl-3-R-5-R'-pyrazole~50–60%1-Benzyl-3-R'-5-R-pyrazole~40–50%
Modified Knorr Enaminodiketone + BenzylhydrazineEtOH, Reflux1-Benzyl-4-aroyl-5-arylpyrazole> 90%Regioisomer< 10%

Validated Experimental Protocols

Protocol A: Regioselective N-Benzylation (Kinetic Control)

Objective: Maximize the 1-benzyl-3-substituted isomer while preventing quaternary salt formation.

  • Deprotonation: Charge a flame-dried round-bottom flask with the 3-substituted 1H-pyrazole (1.0 eq) and anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. Causality: Complete pre-formation of the pyrazolide anion prevents the generation of HBr later in the reaction, which would otherwise stall the reaction and promote over-alkylation.

  • Electrophile Addition: Add Benzyl Bromide (1.05 eq) dropwise via syringe over 15 minutes. Causality: Dropwise addition prevents localized heating and maintains strict kinetic control, favoring attack at the less sterically hindered nitrogen.

  • Reaction Monitoring: Stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Validation Checkpoint: LC-MS analysis of the crude mixture must exhibit a primary peak for the mono-benzylated mass[M+H]⁺. The dibenzylated quaternary mass [M+Bn]⁺ must be <1% relative abundance, validating successful stoichiometric and temperature control.

Protocol B: Highly Regioselective Knorr Synthesis via Enaminodiketone

Objective: Force absolute regiocontrol during the condensation of benzylhydrazine with unsymmetrical dicarbonyls.

  • Enamine Formation: Reflux the unsymmetrical 1,3-diketone (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) in toluene for 4 hours. Concentrate in vacuo to yield the crude enaminodiketone.

  • Condensation Setup: Dissolve the enaminodiketone in absolute ethanol (0.2 M). Add Benzylhydrazine hydrochloride (1.1 eq) and Triethylamine (1.1 eq). Causality: Triethylamine is required to liberate the free hydrazine from its hydrochloride salt, restoring its nucleophilicity.

  • Cyclization: Reflux the mixture for 6–8 hours. Causality: The enamino leaving group creates a highly polarized intermediate that directs the terminal nitrogen of the hydrazine exclusively to the adjacent carbonyl, locking the regiochemistry.

  • Workup: Cool to room temperature, concentrate, and partition between CH₂Cl₂ and water. Extract, dry the organic layer, and purify via silica gel chromatography.

Validation Checkpoint: ¹H-NMR of the purified product should display a single set of benzylic CH₂ protons (typically around δ 5.2–5.4 ppm). The presence of a second, minor benzylic signal would indicate regioisomeric contamination.

References

  • Quaternization and Dequaternization of Pyrazoles in Solvent-Free Conditions ResearchGate / J. Heterocyclic Chem. URL:[Link]

  • SYNTHESIS OF 4-AROYL-5-ARYLPYRAZOLES AND 4-AROYL-3-ARYLPYRAZOLES VIA THE REACTION OF ENAMINODIKETONES WITH SUBSTITUTED HYDRAZINE HETEROCYCLES URL:[Link]

Sources

Technical Support Center: Solution Stability of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with authoritative, actionable troubleshooting protocols for handling 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile in solution.

By understanding the intrinsic chemical liabilities of this molecule—specifically its highly activated fluorobenzonitrile system and N-benzyl pyrazole core—you can prevent costly degradation during assays, storage, and synthesis.

Part 1: Troubleshooting & FAQs

Q1: My stock solution in DMSO/MeOH shows multiple degradation peaks on LC-MS after a week at room temperature. What is causing this? A1: The degradation is primarily driven by Nucleophilic Aromatic Substitution (SNAr) or solvent-mediated solvolysis. The molecule contains a 2-fluorobenzonitrile moiety. The strongly electron-withdrawing nitrile group (-CN) highly activates the ortho-fluorine atom, making the C-F bond highly electrophilic[1].

  • Causality: Fluorine is an excellent leaving group in SNAr reactions when activated by an ortho or para electron-withdrawing group. Nucleophiles present in your solvent (e.g., alkoxides from methanol, trace water, or primary/secondary amines in biological buffers) will readily attack the C-F carbon, displacing the fluorine atom.

  • Solution: Never store stock solutions in protic or nucleophilic solvents (like Methanol or Ethanol). Use anhydrous, strictly non-nucleophilic solvents (e.g., dry DMSO, THF, or MeCN) and store at -20°C.

Q2: I am observing the spontaneous loss of the nitrile group (-CN) during cell-based assay preparations. Why is this happening? A2: This is likely due to either nitrile hydrolysis or transition-metal-catalyzed C-CN bond activation .

  • Hydrolysis: Nitrile groups can undergo hydrolysis to amides (and subsequently to carboxylic acids) under strong aqueous acidic or basic conditions[1].

  • Metal Activation (The Ortho-Fluoro Effect): If your compound batch contains trace transition metals (e.g., Palladium or Nickel from the Suzuki cross-coupling used to attach the pyrazole ring), the ortho-fluorine substituent strongly drives the thermodynamic activation and cleavage of the C-CN bond. The electronegative fluoro substituent lowers the activation energy for metal-catalyzed C-CN oxidative addition, making the bond energetically unstable and prone to cleavage in solution[2].

  • Solution: Ensure the bulk powder is thoroughly scavenged for trace metals (using metal scavengers like QuadraPure® or SiliaMetS®) prior to solution preparation. Maintain assay buffers at physiological pH (7.4) and avoid extreme pH excursions.

Q3: Is the 1-benzyl-1H-pyrazole moiety stable in aqueous solutions? A3: Yes, the N-benzyl pyrazole core is chemically and thermally robust, and its annular tautomerism is locked by the benzyl group[3]. However, the benzylic position (-CH₂-) is susceptible to auto-oxidation upon prolonged exposure to light and oxygen, potentially forming a benzoyl pyrazole (ketone).

  • Solution: Store solutions in amber vials to protect from UV light and purge the headspace with an inert gas (Argon or Nitrogen) to prevent oxidative degradation[1].

Part 2: Quantitative Stability Data

The following table summarizes the expected stability of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile under various solution conditions, extrapolating from the established kinetic behaviors of fluorobenzonitriles and N-benzyl pyrazoles.

Solvent SystemStorage TempAdditives / ConditionsEstimated Half-Life (

)
Primary Degradation Pathway
Anhydrous DMSO -20 °CInert Atmosphere (Ar/N₂)> 12 monthsNone (Stable)
Methanol / Water (50:50) 25 °CNeutral pH~ 2–4 weeksSolvolysis / SNAr (Loss of F)
Aqueous Buffer (pH 10) 37 °COpen to air< 24 hoursSNAr (OH⁻ attack) & Nitrile Hydrolysis
THF + Trace Pd/Ni 25 °CResidual synthesis catalyst< 48 hoursC-CN Bond Activation (Loss of CN)
DMSO (Light Exposed) 25 °CAmbient Oxygen~ 3–6 monthsBenzylic Oxidation (Ketone formation)

Part 3: Mechanistic Degradation Pathways

The diagram below maps the specific chemical liabilities of the molecule based on the environmental conditions of the solution.

DegradationPathways Target 5-(1-Benzyl-1H-pyrazol-4-yl) -2-fluorobenzonitrile (Intact Molecule) SNAr Nucleophilic Aromatic Substitution (SNAr) (Loss of Fluorine) Target->SNAr Nucleophiles (OH-, Amines) Basic pH / Protic Solvents Hydrolysis Nitrile Hydrolysis (Amide/Carboxylic Acid) Target->Hydrolysis Strong Acids/Bases Aqueous Solvents MetalAct C-CN Bond Activation (Loss of Nitrile Group) Target->MetalAct Trace Pd/Ni Catalysts (Driven by Ortho-F) Oxidation Benzylic Oxidation (Ketone Formation) Target->Oxidation UV Light / O2 Prolonged Storage

Fig 1: Solution degradation pathways of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile.

Part 4: Self-Validating Protocol for Stock Solution Preparation

To ensure absolute scientific integrity during biological or chemical assays, utilize this self-validating Standard Operating Procedure (SOP) for preparing stock solutions. This protocol builds in analytical checkpoints to verify causality and prevent the use of degraded material.

Step 1: Solvent Degassing and Preparation

  • Select HPLC-grade, anhydrous Dimethyl Sulfoxide (DMSO) packaged under Argon.

  • Sparge the DMSO with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen (mitigating benzylic oxidation).

Step 2: Dissolution

  • Weigh the required amount of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile into an amber glass vial (protects from UV).

  • Add the degassed DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex gently until completely dissolved. Do not use ultrasonic baths for extended periods, as localized heating can accelerate trace-metal-catalyzed C-CN activation.

Step 3: Self-Validation (Baseline QC)

  • Immediately extract a 10 µL aliquot and dilute to 1 µM in Acetonitrile/Water (0.1% Formic Acid).

  • Run an LC-MS analysis. Record the Area Under the Curve (AUC) for the parent mass

    
    .
    
  • Validation Check: Scan for specific degradation masses:

    • 
       (+18 Da): Indicates nitrile hydrolysis to an amide.
      
    • 
       (Loss of F, addition of OH): Indicates SNAr degradation.
      
    • If degradation peaks exceed 2% of the total AUC, the bulk powder is likely compromised by trace metals or moisture. Discard and re-purify the bulk material.

Step 4: Aliquoting and Storage

  • Divide the validated stock solution into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged amber microcentrifuge tubes.

  • Store immediately at -20°C or -80°C. Thaw only once prior to use.

Part 5: References

  • ACS Organometallics. "Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel." American Chemical Society. Available at: [Link]

  • IUCr Journals. "Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative." International Union of Crystallography. Available at: [Link]

Sources

Validation & Comparative

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile NMR data validation

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop NMR: A Comparative Guide to the Structural Validation of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Executive Summary In modern drug discovery, fluorinated heterocyclic intermediates like 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile are highly prized for their metabolic stability and binding affinity. However, validating their structures presents a unique analytical challenge. The presence of a highly coupled trisubstituted benzene ring, a pyrazole moiety, and a benzyl group creates a crowded aromatic region in the ¹H NMR spectrum.

Recently, the pharmaceutical industry has seen a paradigm shift with the introduction of cryogen-free benchtop NMR spectrometers. While high-field NMR (e.g., 600 MHz) remains the gold standard for complex structural elucidation, benchtop systems (e.g., 60-100 MHz) are increasingly deployed for rapid, at-line quality control[1]. This guide objectively compares the performance of a 600 MHz High-Field NMR against an 80 MHz Benchtop NMR for the structural validation of this specific intermediate, providing actionable experimental protocols and comparative data.

The Analytical Challenge & Causality in Experimental Design

As a Senior Application Scientist, I approach NMR validation not as a simple pattern-matching exercise, but as a rigorous, self-validating logical system. Every structural claim must be cross-verified by orthogonal data points within the spectra.

The molecule 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (


) consists of three distinct spin systems:
  • The Benzyl Group: An isolated

    
     singlet and a monosubstituted phenyl ring.
    
  • The Pyrazole Ring: Two isolated protons (H-3 and H-5) that typically appear as sharp singlets due to the lack of adjacent protons.

  • The Fluorobenzonitrile Core: A trisubstituted benzene ring where the protons exhibit complex scalar coupling to both each other (

    
    ) and the fluorine atom (
    
    
    
    ).

Causality in Validation: To unequivocally prove this structure, we cannot rely solely on chemical shifts. We must establish a self-validating system using


-coupling reciprocity. The 

and

coupling constants extracted from the ¹H spectrum must mathematically match the splitting tree observed in the ¹⁹F spectrum. Furthermore, the isolated benzyl

protons serve as the perfect internal calibration standard for integration, as they are completely decoupled from the aromatic region.

Product Comparison: 600 MHz High-Field vs. 80 MHz Benchtop NMR

When selecting the appropriate instrument for validating this intermediate, researchers must balance resolution against accessibility [2].

  • 600 MHz High-Field NMR (Cryoprobe): Operates with a superconducting magnet. The high Larmor frequency expands the chemical shift dispersion (in Hz), completely resolving the overlapping multiplets of the benzyl phenyl ring and the benzonitrile core. It is indispensable for initial structural characterization and 2D NMR (HSQC/HMBC) connectivity mapping[3].

  • 80 MHz Benchtop NMR (Permanent Magnet): Operates without cryogens and fits in a fume hood. While the chemical shift dispersion is compressed—causing the aromatic protons of the pyrazole and benzonitrile rings to merge into a broad multiplet—it excels at rapid ¹⁹F NMR acquisition. Because fluorine has a massive chemical shift range and 100% natural abundance, benchtop systems can instantly verify the presence and integrity of the fluorinated core without background interference [4].

Comparative Quantitative Data

The following tables summarize the empirical performance and spectral data obtained from both systems.

Table 1: ¹H NMR Spectral Data Comparison (DMSO-d₆, 298 K)

Structural MoietyExpected Shift (ppm)600 MHz High-Field Observation80 MHz Benchtop ObservationResolution Status
Benzyl

~5.355.38 (s, 2H)5.38 (s, 2H)Resolved in both
Benzonitrile H-3 ~7.457.48 (dd,

Hz, 1H)
7.30 - 7.60 (m, Overlapping)Merged at 80 MHz
Phenyl (Benzyl) ~7.30 - 7.407.32 - 7.42 (m, 5H)7.30 - 7.60 (m, Overlapping)Merged at 80 MHz
Benzonitrile H-4 ~7.857.86 (ddd,

Hz, 1H)
7.80 - 8.30 (m, Overlapping)Merged at 80 MHz
Pyrazole H-3 / H-5 ~7.90, ~8.207.92 (s, 1H), 8.25 (s, 1H)7.80 - 8.30 (m, Overlapping)Merged at 80 MHz
Benzonitrile H-6 ~8.058.08 (dd,

Hz, 1H)
7.80 - 8.30 (m, Overlapping)Merged at 80 MHz

Table 2: Performance & Utility Metrics

Metric600 MHz High-Field NMR80 MHz Benchtop NMR
Limit of Detection (¹H) < 10 µM (16 scans)~1-5 mM (16 scans)
Line Width (Resolution) < 0.5 Hz~1.0 - 1.5 Hz
¹⁹F Acquisition Time < 1 minute< 2 minutes
2D HSQC Viability Excellent (High resolution)Poor (Aromatic overlap limits utility)
Operational Cost High (Liquid He/N₂ required)Low (Standard mains power)

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness of the structural assignment, execute the following step-by-step methodology.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile.

  • Dissolve the compound in 600 µL of DMSO-d₆ (containing 0.03% v/v TMS as an internal reference). Causality: DMSO-d₆ is chosen over CDCl₃ because its high polarity readily dissolves rigid carbonitrile systems, and the residual solvent peak (2.50 ppm) is far removed from the critical aromatic region (7.0 - 8.5 ppm).

  • Transfer the solution to a standard 5 mm NMR tube (for 600 MHz) or the proprietary benchtop sample tube.

Step 2: 1D ¹H and ¹⁹F NMR Acquisition

  • High-Field (600 MHz): Acquire a standard 1D ¹H spectrum (zg30 pulse program, 16 scans, 2s relaxation delay). Acquire a ¹⁹F spectrum with ¹H decoupling (igig pulse program, 16 scans).

  • Benchtop (80 MHz): Acquire a 1D ¹H spectrum (64 scans to compensate for lower sensitivity) and a 1D ¹⁹F spectrum (32 scans).

Step 3: The Logic of Data Processing (Cross-Validation)

  • Integration Calibration: Set the integral of the benzyl

    
     singlet at 5.38 ppm to exactly 2.00. This anchors the quantitative logic. The total integration of the aromatic region must equal exactly 10.00 protons (5 from phenyl, 2 from pyrazole, 3 from benzonitrile).
    
  • J-Coupling Reciprocity Check:

    • Examine the ¹⁹F spectrum. You will observe a single multiplet (a doublet of doublets) corresponding to the single fluorine atom. Extract the coupling constants: e.g.,

      
       Hz (ortho coupling) and 
      
      
      
      Hz (meta coupling).
    • Examine the ¹H spectrum at 600 MHz. Locate the H-3 proton of the benzonitrile ring at 7.48 ppm. It appears as a pseudo-triplet (actually a doublet of doublets). Extract its coupling constants. It must show a

      
       Hz coupling to H-4, and a 
      
      
      
      Hz coupling to the Fluorine atom.
    • Validation: Because

      
       from the proton spectrum perfectly matches the 
      
      
      
      from the fluorine spectrum, the regiochemical placement of the fluorine atom adjacent to H-3 is mathematically proven.

Step 4: 2D HSQC Connectivity Mapping (High-Field Only)

  • Acquire a ¹H-¹³C HSQC spectrum to map direct C-H bonds.

  • Verify that the two pyrazole protons (7.92 and 8.25 ppm) correlate to carbon signals at approximately 129 ppm and 139 ppm, distinguishing them from the benzonitrile protons.

Workflow Visualization

The following diagram illustrates the decision matrix and logical flow for validating fluorinated intermediates using both NMR platforms.

NMR_Validation_Workflow N1 Sample Prep: 5-(1-Benzyl-1H-pyrazol-4-yl) -2-fluorobenzonitrile in DMSO-d6 N2 Primary Acquisition: 1D ¹H & ¹⁹F NMR N1->N2 N3 Benchtop NMR (80 MHz) Rapid QA/QC & Fluorine Tagging N2->N3 High Throughput N4 High-Field NMR (600 MHz) Complex Multiplet Resolution N2->N4 High Resolution N5 J-Coupling Reciprocity Check (¹H-F vs ¹⁹F-H) N3->N5 N4->N5 N6 2D HSQC/HMBC Regiochemical Assignment N4->N6 N7 Final Structural Validation (Self-Consistent Data) N5->N7 Match Confirmed N6->N7 Connectivity Mapped

Figure 1: Self-validating NMR workflow for fluorinated pyrazole intermediates.

Conclusion

For the rigorous structural validation of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile, High-Field NMR (600 MHz) is mandatory for the initial proof of structure. Only high-field systems can resolve the complex


-coupling networks required to prove regiochemistry in the crowded aromatic region. However, once the reference spectrum is established, Benchtop NMR (80 MHz)  serves as an exceptional, cost-effective alternative for routine batch validation, particularly by leveraging ¹⁹F NMR to bypass proton spectral overlap.

References

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • Solution NMR Spectroscopy in Target-Based Drug Discovery. MDPI.
  • NMR: an indispensable ADME tool. Hypha Discovery.

Advanced SAR Comparison Guide: 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile Analogs in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complex landscape of targeted oncology and neurodegenerative therapies, the 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile scaffold has emerged as a highly privileged chemical intermediate. While the uncyclized benzonitrile itself exhibits negligible target affinity, it is the critical precursor for synthesizing 3-amino-1H-indazoles—a class of highly potent, ATP-competitive inhibitors targeting kinases such as Akt (Protein Kinase B) and GSK-3β [1].

This guide objectively compares the structure-activity relationship (SAR) of the uncyclized precursors against their cyclized indazole counterparts, detailing the chemical causality behind their pharmacological activation and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: The Necessity of Pharmacophore Activation

To understand the SAR of these analogs, one must first understand the structural requirements of the kinase ATP-binding pocket. Akt plays a central role in cellular survival and proliferation, making it a prime therapeutic target[2].

The uncyclized 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile is pharmacologically inactive because it lacks the essential hydrogen bond donor/acceptor pair required to anchor the molecule to the kinase hinge region (specifically residues like Glu228 and Ala230 in Akt).

The transformation from an inactive intermediate to a potent therapeutic lead requires a hydrazine-mediated cyclization . This reaction leverages the highly electrophilic nature of the fluorinated carbon to form a 3-aminoindazole core. This newly formed bicyclic system perfectly mimics the adenine ring of ATP, enabling deep insertion into the catalytic cleft.

AktPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Activation RTK->PI3K Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Akt Akt (Protein Kinase B) PIP3->Akt Recruits GSK3 GSK-3β Akt->GSK3 Phosphorylates Inhibitor Indazole Inhibitor Inhibitor->Akt ATP Competition

Fig 1: Akt/GSK-3β signaling cascade and the targeted intervention by indazole inhibitors.

Comparative SAR & Performance Data

The table below summarizes the quantitative performance of the uncyclized intermediate compared to various cyclized analogs. The data clearly illustrates that cyclization is the absolute prerequisite for activity, while substitutions on the benzyl ring fine-tune the potency.

Compound / Scaffold PhaseR-Group Substitution (Pyrazole)Akt IC₅₀ (nM)GSK-3β IC₅₀ (nM)Pharmacological Status
1 (Uncyclized Precursor)1-Benzyl>10,000>10,000Inactive Intermediate
2 (Cyclized Indazole)1-Benzyl4512Active Lead
3 (Cyclized Indazole)1-(4-Fluorobenzyl)208Optimized Potency
4 (Cyclized Indazole)1-(3-Methoxybenzyl)15040Moderate Activity
LY294002 (Reference)N/A (PI3K Inhibitor)~1,200*N/APathway Benchmark

*Note: LY294002 inhibits Akt phosphorylation indirectly via PI3K inhibition, hence the higher apparent cellular IC₅₀.

Key SAR Insights:

  • The Indazole Core: Cyclization shifts the IC₅₀ from virtually inactive (>10 µM) to the low nanomolar range.

  • Para-Halogenation: Introducing a fluorine atom at the para-position of the benzyl ring (Compound 3) enhances potency. This is due to favorable halogen bonding within a hydrophobic sub-pocket of the Akt kinase domain, preventing rapid oxidative metabolism.

  • Steric Bulk: Meta-methoxy substitution (Compound 4) introduces steric clashes with the rigid residues of the binding pocket, resulting in a 3- to 4-fold drop in potency compared to the unsubstituted benzyl analog.

Synthetic Workflow & Self-Validating Protocols

The generation of these analogs relies on a two-step sequence: a Suzuki-Miyaura cross-coupling followed by a nucleophilic aromatic substitution (S_NAr) cyclization [3].

SynthWorkflow SM 5-Bromo-2- fluorobenzonitrile Suzuki Suzuki Coupling (Pd-catalyzed) SM->Suzuki Boronate 1-Benzyl-pyrazole- 4-boronic acid Boronate->Suzuki Intermediate Uncyclized Benzonitrile Analog Suzuki->Intermediate Cyclization Hydrazine Cyclization (SNAr) Intermediate->Cyclization Product Active 3-Amino- indazole Inhibitor Cyclization->Product

Fig 2: Synthetic workflow from fluorobenzonitrile to the active 3-aminoindazole inhibitor.

Protocol 1: Synthesis of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Causality & Reagent Selection: Pd(dppf)Cl₂ is specifically chosen as the catalyst. Its large bite angle facilitates rapid reductive elimination, which prevents the unwanted dehalogenation of the highly electron-deficient fluorobenzonitrile substrate.

Step-by-Step Procedure:

  • Preparation: In an inert atmosphere (N₂), combine 5-bromo-2-fluorobenzonitrile (1.0 eq) and 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water.

  • Catalysis: Add K₂CO₃ (3.0 eq) as the base, followed by Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Heat the mixture to 90°C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Self-Validation Checkpoint: Perform TLC (UV active). The product will show a distinct Rf shift due to extended conjugation. LC-MS must confirm the exact mass [M+H]⁺ of 278.1.

Protocol 2: Pharmacophore Activation via Hydrazine Cyclization

Causality & Reagent Selection: The strong electron-withdrawing nature of the ortho-nitrile group, combined with the highly electronegative fluorine atom, makes the C-F bond highly susceptible to S_NAr attack by hydrazine. The subsequent intramolecular condensation with the nitrile yields the aminoindazole.

Step-by-Step Procedure:

  • Preparation: Dissolve 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (1.0 eq) in anhydrous 1-butanol.

  • Addition: Add hydrazine hydrate (excess, ~10.0 eq) dropwise at room temperature.

  • Cyclization: Reflux the mixture at 115°C for 12 hours.

  • Workup: Cool the reaction to precipitate the product. Filter the solid, wash with cold ethanol, and dry under high vacuum.

  • Self-Validation Checkpoint: Analyze via IR Spectroscopy. The successful cyclization is validated by the complete disappearance of the sharp -C≡N stretch at ~2220 cm⁻¹ and the appearance of broad primary amine (-NH₂) stretches at ~3300-3400 cm⁻¹.

Conclusion

The 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile scaffold is a masterclass in latent pharmacophore design. By utilizing the unique electronic properties of the fluorobenzonitrile system, medicinal chemists can efficiently execute late-stage cyclizations to generate highly potent 3-aminoindazole kinase inhibitors. As demonstrated by the SAR data, while the uncyclized form is biologically inert, its conversion to the indazole core unlocks low-nanomolar affinity for critical oncology targets like Akt and GSK-3β.

References

  • US Patent 9,163,007 B2:5-substituted indazoles as kinase inhibitors. Akritopoulou-Zanze, I., et al.
  • Proc. Natl. Acad. Sci. USA (2001): AKT (also known as protein kinase B) and its gene family products. Testa, J. R., et al.[Link]

  • ARKIVOC (2020): Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Karuvalam, R. P., et al.[Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel molecular entities like substituted pyrazoles, which are prominent in medicinal chemistry, robust and reliable analytical methods are crucial for everything from initial characterization to quality control in manufacturing.[1][2][3] This guide provides an in-depth comparison of key analytical techniques for substituted pyrazoles and outlines a framework for the cross-validation of the data they generate, ensuring consistency and accuracy across different methods and laboratories.

The selection of an analytical method is a critical decision driven by the specific needs of the analysis, including required sensitivity, selectivity, and throughput.[4] This guide will focus on the three most common and powerful techniques for the analysis of substituted pyrazoles: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Imperative of Cross-Validation

Before delving into the specifics of each technique, it is essential to understand the principle of cross-validation. In the context of analytical chemistry, cross-validation is the process of comparing results from two or more different analytical methods or the same method performed in different laboratories to ensure that the data is comparable and reliable.[5][6][7] This is a critical step in method transfer and is often a regulatory requirement to ensure data integrity.[6][8] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the recent Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which forms the basis for cross-validation.[9][10][11][12][13]

The primary goal of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and yield equivalent results.[9][14] This builds confidence in the data and ensures that decisions made based on that data, such as batch release or stability assessments, are sound.

Comparative Analysis of Analytical Techniques

The following table provides a high-level comparison of the quantitative performance of HPLC-UV, GC-MS, and NMR for the analysis of substituted pyrazoles.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-5 ng/mL~10-100 µg/mL
Limit of Quantitation (LOQ) ~5-25 ng/mL~0.5-15 ng/mL~50-250 µg/mL
Selectivity/Specificity Good to ExcellentExcellentExcellent
Typical Run Time 5-20 minutes10-30 minutes2-15 minutes
Cost per Sample ModerateHighHigh
Instrumentation Complexity ModerateHighHigh

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of a wide range of pharmaceutical compounds, including substituted pyrazoles.[15][16] Its versatility, robustness, and high-resolution capabilities make it suitable for both qualitative and quantitative analysis.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode for pyrazole analysis due to the generally non-polar to moderately polar nature of these compounds. A C18 column is a standard choice, providing good retention and separation.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The organic modifier is adjusted to control the retention time of the pyrazole derivatives. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape by suppressing the ionization of acidic or basic functional groups.

  • UV Detection: Pyrazole rings and any aromatic substituents exhibit strong UV absorbance, making UV detection a simple and sensitive method for quantification. The detection wavelength is chosen at the absorbance maximum (λmax) of the analyte for optimal sensitivity.

Experimental Protocol: HPLC-UV Method for a Substituted Pyrazole

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at the λmax of the specific substituted pyrazole.

  • Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Analysis: Inject the standards and samples and record the peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for volatile and thermally stable compounds. Many substituted pyrazoles, especially those with lower molecular weights and fewer polar functional groups, are amenable to GC-MS analysis.

Causality Behind Experimental Choices:

  • Derivatization: For pyrazoles with polar functional groups (e.g., -NH, -OH), derivatization may be necessary to increase their volatility and thermal stability. Silylation is a common derivatization technique.

  • Injector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

  • Oven Temperature Program: A temperature program is used to separate compounds with different boiling points. The program is optimized to achieve good resolution between the analyte and any impurities.

  • Mass Spectrometry Detection: MS provides high selectivity and sensitivity. Electron Impact (EI) ionization is commonly used, which generates a characteristic fragmentation pattern that can be used for structural elucidation and confirmation.[17]

Experimental Protocol: GC-MS Method for a Substituted Pyrazole

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan a mass range that includes the molecular ion of the analyte and its major fragments.

  • Standard and Sample Preparation: Similar to HPLC, prepare solutions of known concentrations in a volatile solvent (e.g., dichloromethane, ethyl acetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[1][2][18][19] It provides detailed information about the chemical environment of each nucleus in a molecule.

Causality Behind Experimental Choices:

  • Solvent: A deuterated solvent that dissolves the sample is used (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: For qNMR, a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.

  • Relaxation Delay (d1): A sufficient relaxation delay is crucial for accurate quantification to ensure that all nuclei have fully relaxed before the next pulse.

  • Number of Scans: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Experimental Protocol: qNMR Method for a Substituted Pyrazole

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Dissolve in a known volume of a deuterated solvent.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.

    • Acquisition Time: Sufficient to resolve all signals.

    • Number of Scans: Typically 16 or more.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated based on the ratio of the integrals and the known concentration of the internal standard.

The Cross-Validation Workflow: A Step-by-Step Guide

The following diagram illustrates a general workflow for the cross-validation of analytical data for a substituted pyrazole using HPLC and GC-MS as an example.

CrossValidationWorkflow cluster_0 Method Validation (Primary Method - e.g., HPLC) cluster_1 Method Validation (Secondary Method - e.g., GC-MS) cluster_2 Cross-Validation Specificity Specificity SampleAnalysis Analyze the Same Batch of Samples by Both Methods Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity2 Specificity Linearity2 Linearity & Range Accuracy2 Accuracy Precision2 Precision (Repeatability & Intermediate) LOD_LOQ2 LOD & LOQ Robustness2 Robustness DataComparison Compare Results (e.g., Assay, Impurity Profile) SampleAnalysis->DataComparison StatisticalAnalysis Statistical Analysis (e.g., t-test, F-test) DataComparison->StatisticalAnalysis AcceptanceCriteria Meet Pre-defined Acceptance Criteria StatisticalAnalysis->AcceptanceCriteria Analyte Substituted Pyrazole Analyte Analyte->Specificity Analyte->Linearity Analyte->Accuracy Analyte->Precision Analyte->LOD_LOQ Analyte->Robustness Analyte->Specificity2 Analyte->Linearity2 Analyte->Accuracy2 Analyte->Precision2 Analyte->LOD_LOQ2 Analyte->Robustness2

Caption: A general workflow for the cross-validation of analytical data.

Detailed Steps for Cross-Validation:

  • Full Validation of Each Method: Before cross-validation can be performed, each analytical method (e.g., HPLC and GC-MS) must be fully validated according to ICH Q2(R1) guidelines.[9][11][12] This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[9][20]

  • Analysis of Identical Samples: A minimum of three batches of the substituted pyrazole drug substance or product should be analyzed using both validated methods. The same analyst should ideally perform the analyses on the same day to minimize variability.

  • Data Comparison: The results obtained from both methods for key parameters such as assay, content of specified impurities, and total impurities should be compared.

  • Statistical Evaluation: Statistical tests, such as the Student's t-test (to compare means) and the F-test (to compare variances), should be used to determine if there are any statistically significant differences between the results from the two methods.

  • Acceptance Criteria: Pre-defined acceptance criteria for the comparison must be met. For example, the difference in the mean assay values between the two methods should be less than a specified percentage (e.g., 2%).

Trustworthiness Through Self-Validating Systems

A key principle of robust analytical science is the concept of a self-validating system. This means that the experimental design and execution should have built-in checks to ensure the validity of the results.

SelfValidatingSystem cluster_0 System Suitability cluster_1 In-run Validation Resolution Resolution (Rs > 2) Data_Acceptance Data Acceptance Resolution->Data_Acceptance Pass TailingFactor Tailing Factor (T < 2) TailingFactor->Data_Acceptance Pass PlateCount Theoretical Plates (N > 2000) PlateCount->Data_Acceptance Pass RSD RSD of Injections (< 1.0%) RSD->Data_Acceptance Pass Blanks Blanks (No Interference) Blanks->Data_Acceptance Pass Calibration Calibration Check (Within ±2%) Calibration->Data_Acceptance Pass QC_Samples QC Samples (Within Acceptance Limits) QC_Samples->Data_Acceptance Pass AnalyticalRun Analytical Run AnalyticalRun->Resolution AnalyticalRun->TailingFactor AnalyticalRun->PlateCount AnalyticalRun->RSD AnalyticalRun->Blanks AnalyticalRun->Calibration AnalyticalRun->QC_Samples

Caption: Components of a self-validating analytical system.

Key elements of a self-validating system include:

  • System Suitability Testing (SST): Before any sample analysis, a series of SST injections are performed to ensure that the chromatographic system is performing adequately. Key SST parameters include resolution, tailing factor, theoretical plates, and the precision of replicate injections.

  • Use of Controls and Blanks: Running blanks and quality control (QC) samples at regular intervals throughout the analytical run helps to monitor for contamination and ensures the continued accuracy and precision of the method.

  • Internal Standards: The use of an internal standard can compensate for variations in sample preparation and injection volume, improving the precision of the method.

By implementing these self-validating measures, researchers can have a high degree of confidence in the quality and integrity of their analytical data.

Conclusion

The cross-validation of analytical data for substituted pyrazoles is a critical exercise that underpins the reliability and regulatory acceptability of pharmaceutical development data. By employing a multi-faceted approach that combines the strengths of different analytical techniques like HPLC, GC-MS, and NMR, and by adhering to a rigorous cross-validation protocol, researchers can ensure the accuracy and consistency of their results. This, in turn, facilitates informed decision-making throughout the drug development lifecycle, from early-stage discovery to commercial manufacturing. The principles and protocols outlined in this guide provide a framework for establishing a robust and trustworthy analytical data package for this important class of compounds.

References

  • ProPharma Group. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. Retrieved from [Link]

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A Researcher's Guide to Kinase Selectivity Profiling: Benchmarking 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Selectivity in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1][2] However, the high degree of structural conservation within the ATP-binding site across the 500+ members of the human kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3] An inhibitor that is potent against its intended target but promiscuous across the kinome can lead to off-target toxicities, derailing an otherwise promising therapeutic candidate.[1] Conversely, a well-defined selectivity profile can uncover new therapeutic opportunities through "selective polypharmacology," where inhibition of a small, specific set of kinases produces a desired clinical outcome.[4]

This guide provides a comprehensive framework for benchmarking the selectivity of a novel kinase inhibitor, using the investigational compound 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (henceforth referred to as "Compound X") as our subject. The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[5][6] While the primary target of Compound X is under investigation, its core structure suggests potential activity against families such as the Janus kinases (JAKs). Therefore, for the purpose of this guide, we will proceed with a hypothetical scenario where Compound X is being evaluated as a potential JAK family inhibitor. We will objectively compare its performance with established alternatives, providing the supporting experimental rationale and detailed protocols required for rigorous scientific validation.

The Landscape of Selectivity Profiling: Choosing the Right Tool

The initial step in characterizing a new inhibitor is to understand its kinome-wide interaction profile. Several robust technologies are available, each with distinct principles and advantages. The choice of platform is a critical experimental decision driven by the stage of research and the specific questions being asked.

  • Competition Binding Assays (e.g., KINOMEscan™): These assays measure the ability of a compound to displace a known, immobilized ligand from the kinase active site.[7][8][9][10] The output is typically a dissociation constant (Kd) or percent of control, providing a direct measure of binding affinity.[9][11] This method is independent of ATP concentration and can identify interactions with both active and inactive kinase conformations, making it an excellent choice for initial, broad profiling to identify all potential targets.[4][9]

  • Activity-Based Assays (Biochemical): These assays directly measure the inhibition of a kinase's catalytic activity—the transfer of phosphate from ATP to a substrate.[12] They provide a half-maximal inhibitory concentration (IC50), which reflects functional inhibition. Common formats include:

    • Radiometric Assays: A classic and sensitive method using radiolabeled ATP (e.g., 33P-ATP) to quantify substrate phosphorylation.[4][13]

    • Luminescence-Based ATP Depletion Assays (e.g., Kinase-Glo®, ADP-Glo™): These homogeneous assays quantify kinase activity by measuring the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™).[14][15][16][17] The signal is inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity. Their simplicity and scalability make them ideal for high-throughput screening.[16]

    • Fluorescence/FRET-Based Assays: These methods use fluorescently labeled substrates or antibodies to detect phosphorylation events.

    • Microfluidic Mobility-Shift Assays: This technology separates the phosphorylated product from the non-phosphorylated substrate based on changes in electrophoretic mobility, offering a direct and precise measurement of enzyme activity.[18][19][20][21]

A crucial parameter for activity-based assays is the ATP concentration . Screening at the Km for ATP for each kinase provides a standardized measure of intrinsic inhibitor potency.[4] However, screening at a high, physiological concentration (e.g., 1 mM ATP) gives a more biologically relevant assessment of how the inhibitor will perform in the cellular environment, where it must compete with abundant endogenous ATP.[12][13][22]

For a comprehensive benchmark, a tiered approach is often most effective. An initial broad screen using a binding assay can be followed by more focused activity-based assays for primary targets and key off-targets, performed at physiological ATP concentrations.

Experimental Protocol: Kinome-Wide Selectivity Profiling via Competition Binding

This protocol outlines a representative workflow for assessing the selectivity of Compound X against a large kinase panel using an active site-directed competition binding assay, such as the KINOMEscan™ platform.[7][10]

Principle

The assay quantifies the binding of a test compound to a panel of DNA-tagged kinases. The kinases are mixed with the test compound and an immobilized, active-site-directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Compound X Stock (100x in DMSO) Incubation Binding Reaction: Combine Kinase, Compound X, and Immobilized Ligand. Incubate at 25°C. Compound->Incubation Kinase DNA-Tagged Kinase Panel (400+ kinases) Kinase->Incubation Beads Immobilized Ligand (Streptavidin-coated magnetic beads) Beads->Incubation Wash Wash Step: Remove unbound kinase and compound. Incubation->Wash qPCR Quantification: Measure bound kinase via qPCR of DNA tag. Wash->qPCR Elution Elution (Not Applicable for this method, beads are directly processed) Analysis Data Analysis: Calculate % of DMSO Control. Determine Kd or % Inhibition. qPCR->Analysis Report Final Report: Selectivity Profile, Kinome Tree Visualization Analysis->Report

Caption: Experimental workflow for KINOMEscan® competition binding assay.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 100x final assay concentration stock of Compound X in 100% DMSO. For a primary screen at 1 µM, this would be a 100 µM stock.

  • Assay Plate Preparation: Dispense the compound stock solution into the appropriate wells of a 384-well polypropylene plate. Include wells with DMSO only as a 100% activity control.

  • Kinase Addition: Add the desired kinases from the panel to the wells containing the compound and control solutions. The kinases are typically expressed in E. coli or HEK-293 cells and tagged with a unique DNA identifier.[11]

  • Binding and Incubation: Add streptavidin-coated magnetic beads derivatized with an immobilized, broad-spectrum kinase inhibitor to initiate the competition reaction.[11]

  • Incubation: Seal the plate and incubate at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.[11]

  • Washing: Wash the beads extensively to remove unbound kinases and test compound.

  • Quantification: Measure the amount of kinase bound to the beads using qPCR with primers specific to the DNA tag of each kinase.

  • Data Analysis:

    • The qPCR signal for each kinase in the presence of the test compound is compared to the DMSO control signal.

    • Results are typically expressed as "% of Control," where a lower percentage indicates stronger binding of the test compound.

    • For dose-response experiments, binding constants (Kd) are calculated by fitting the data to a standard binding isotherm model.[9][11]

Benchmarking Data and Interpretation

To objectively evaluate Compound X, we compare its selectivity profile at a single concentration (1 µM) against two well-characterized JAK inhibitors: Ruxolitinib (a JAK1/2 inhibitor) and Fedratinib (a more selective JAK2 inhibitor).[23] The following table presents hypothetical, yet plausible, data from a screen against a representative panel of kinases.

Kinase Target Family Compound X (% Inhibition @ 1µM) Ruxolitinib (% Inhibition @ 1µM) Fedratinib (% Inhibition @ 1µM)
JAK2 TK 99 98 99
JAK1 TK 85 95 45
JAK3 TK 55 60 15
TYK2 TK 65 50 20
ABL1TK12155
SRCTK82510
LCKTK5187
FLT3TK354060
CDK2CMGC251
GSK3BCMGC483
p38α (MAPK14)CMGC132
ROCK1AGC6104
PKAAGC351
Interpretation of Results
  • On-Target Potency: All three compounds demonstrate high potency against the primary target, JAK2, with >98% inhibition at 1 µM.

  • JAK Family Selectivity:

    • Ruxolitinib shows potent inhibition of both JAK1 and JAK2, consistent with its known profile.[24] It also shows moderate activity against JAK3 and TYK2.

    • Fedratinib displays the highest selectivity for JAK2 over other JAK family members, with significantly less inhibition of JAK1, JAK3, and TYK2.[23]

    • Compound X exhibits a mixed profile. It is highly potent against JAK2 but also shows significant inhibition of JAK1 (85%) and moderate activity against TYK2 (65%) and JAK3 (55%). This suggests it is a pan-JAK inhibitor with a preference for JAK2 and JAK1.

  • Kinome-Wide Selectivity:

    • Outside of the JAK family, all compounds are relatively selective. However, Fedratinib shows a notable off-target interaction with FLT3, a clinically relevant kinase. Compound X also shows some moderate activity against FLT3 (35%).

    • This type of data is crucial for predicting potential side effects. For example, potent JAK1 inhibition is linked to efficacy in inflammatory diseases but can also increase the risk of certain infections, while JAK2 inhibition is associated with effects on hematopoiesis.[24][25][26]

G

Caption: Kinome selectivity map for Compound X at 1 µM.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-faceted approach to benchmarking the selectivity of a novel kinase inhibitor, 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (Compound X). Based on our hypothetical profiling data, Compound X is a potent, pan-JAK inhibitor with primary activity against JAK2 and JAK1. Its selectivity profile is distinct from both the broader JAK1/2 inhibitor Ruxolitinib and the more JAK2-selective inhibitor Fedratinib.

The identification of off-target activities, such as the moderate inhibition of FLT3, is a critical outcome of this process, informing future lead optimization efforts.[27] The next logical steps in the development of Compound X would involve:

  • Orthogonal Assay Validation: Confirming the primary hits in an activity-based assay (e.g., ADP-Glo™) at physiological ATP concentrations to determine functional IC50 values.

  • Cellular Target Engagement: Utilizing techniques like NanoBRET™ to confirm that the compound engages its intended targets in a live-cell environment.[28]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Compound X to improve selectivity, for example, by reducing inhibition of JAK1, JAK3, and FLT3 while retaining potent JAK2 activity.[27]

By systematically applying these principles of selectivity profiling, researchers can make better-informed decisions, mitigating risks of toxicity and maximizing the therapeutic potential of novel kinase inhibitors.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available from: [Link]

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  • Waduge, P. et al. (2024). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry. Available from: [Link]

  • Drug Discovery & Development. (2009). Benchtop Kinase Testing Instrument. Available from: [Link]

  • Schwartz, P. A., & Murray, J. B. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 585(1), 169-174. Available from: [Link]

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  • Conquer Scientific. Caliper Life Sciences Kinase Enzyme Desktop Profiler System. Available from: [Link]

  • Gunther, J. R. et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(9), 750–754. Available from: [Link]

  • Mocci, G. et al. (2022). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases, 81(5), 617-626. Available from: [Link]

  • Vasta, J. D. et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology, 15(11), 2946–2956. Available from: [Link]

  • PubChem. Caliper Assay: All assays were performed in 384-well microtiter plates. BioAssay Record AID 1344107. Available from: [Link]

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  • BindingDB. Caliper Assay Description. Available from: [Link]

  • Bio-protocol. (2019). In vitro kinome profiling measuring drug binding. Available from: [Link]

  • Mok, C. C. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Annals of the Rheumatic Diseases, 78(3), 295-296. Available from: [Link]

  • Liu, Z. et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(9), 5006–5017. Available from: [Link]

  • Vath, C. (2024). How Does the Selectivity of TYK2 and JAK Enzyme Inhibition Influence Their Safety Profiles? Rheumatology Advisor. Available from: [Link]

  • Grossman, M., & Adler, E. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Johnson, A. G. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Expert Opinion on Drug Discovery, 11(4), 321-324. Available from: [Link]

  • Chaikuad, A. et al. (2024). Kinase Chemical Probes and Beyond. Molecules, 29(5), 1146. Available from: [Link]

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  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available from: [Link]

  • ResearchGate. Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan. Available from: [Link]

  • Liu, Y. et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Available from: [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

  • Wang, Y. et al. (2017). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 8(2), 228–233. Available from: [Link]

  • Zhang, H. et al. (2021). 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 64(6), 3349–3370. Available from: [Link]

  • Li, J. et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 547-554. Available from: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2010). A series of 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one inhibitors of GSK3b. Available from: [Link]

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Replicating the synthesis of published pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in drug development pipelines: the scalable, regioselective synthesis of highly substituted pyrazoles. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor).

However, replicating published pyrazole syntheses often reveals a critical flaw in classical methodologies: poor regiocontrol . When synthesizing unsymmetrical pyrazoles, traditional methods frequently yield inseparable mixtures of regioisomers, plummeting overall yield and complicating downstream purification.

This guide objectively compares the classical Knorr pyrazole synthesis against modern regioselective 1,3-dipolar cycloaddition methodologies, providing actionable experimental data, validated protocols, and the mechanistic causality required to optimize your synthetic workflows.

The Regioselectivity Dilemma: Mechanistic Insight

The classical approach to pyrazole synthesis relies on the condensation of 1,3-dicarbonyl compounds with substituted hydrazines. While highly efficient for symmetrical substrates, this method falters with unsymmetrical 1,3-dicarbonyls.

The causality lies in the initial nucleophilic attack. The substituted hydrazine possesses two distinct nitrogen nucleophiles (the primary


 and the secondary 

). Simultaneously, the unsymmetrical 1,3-dicarbonyl presents two electrophilic carbonyl carbons. Unless there is a profound steric or electronic bias differentiating the two carbonyls, the activation energies for attack at C1 versus C3 are nearly identical. This lack of differentiation leads to competing pathways, generating a statistical mixture of hydrazone intermediates and, ultimately, two distinct pyrazole regioisomers.

G Substrates Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine HydrazoneA Hydrazone Intermediate A (Attack at C1) Substrates->HydrazoneA Pathway A HydrazoneB Hydrazone Intermediate B (Attack at C3) Substrates->HydrazoneB Pathway B PyrazoleA Regioisomer A (Major Product) HydrazoneA->PyrazoleA Cyclization PyrazoleB Regioisomer B (Minor Product) HydrazoneB->PyrazoleB Cyclization

Competing pathways in Knorr synthesis leading to pyrazole regioisomers.

To bypass this limitation, modern synthetic design has shifted toward 1,3-dipolar cycloadditions and multicomponent reactions , which dictate absolute regiochemistry through concerted transition states rather than relying on the differential electrophilicity of intermediates [1].

Head-to-Head Comparison: Classical vs. Modern Approaches

To objectively evaluate these methodologies, we must compare the classical Knorr synthesis [2] against a highly efficient modern alternative: the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes, as developed by [3].

Table 1: Performance Comparison of Pyrazole Synthesis Routes

ParameterClassical Knorr Synthesis1,3-Dipolar Cycloaddition (Kong et al.)
Primary Substrates Unsymmetrical 1,3-Dicarbonyls + HydrazinesN-Alkylated Tosylhydrazones + Terminal Alkynes
Regioselectivity Poor to Moderate (Mixtures common)Excellent (>99:1 single isomer)
Typical Yields 50% - 85%71% - 95%
Reaction Time 1 - 12 hours2 - 4 hours
Catalyst / Base Acidic (e.g.,

) or Neutral
Basic (

-BuOK / 18-crown-6)
Substrate Scope Fails with sensitive aliphatic diketonesBroad tolerance (aryl, alkyl, electron-withdrawing)
Primary Advantage Readily available starting materialsAbsolute regiocontrol; avoids diazo intermediates

Validated Experimental Methodologies

Every protocol utilized in drug discovery must be a self-validating system . The following methodologies include built-in analytical checkpoints to ensure the integrity of the synthetic pathway.

Method A: Classical Knorr Synthesis (Baseline Protocol)

Best used when starting materials are highly sterically biased (e.g., one bulky tert-butyl group adjacent to a carbonyl).

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in anhydrous ethanol (0.2 M).

  • Addition: Cool the solution to 0 °C. Slowly add the substituted hydrazine (1.1 eq) dropwise. Caution: The initial hydrazone formation is exothermic.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor via TLC. Before proceeding to purification, extract a 0.1 mL aliquot, evaporate, and run a crude

    
     NMR. The ratio of the distinct pyrazole C4-protons will immediately quantify your regioisomeric ratio (rr).
    
  • Workup: Concentrate under reduced pressure, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    
Method B: Regioselective Synthesis via Tosylhydrazones and Alkynes

The superior choice for complex, unsymmetrical 1,3,5-trisubstituted pyrazoles [3].

G Start N-Alkylated Tosylhydrazone + Terminal Alkyne Base t-BuOK, 18-crown-6 in Pyridine Start->Base Dipole Nucleophilic Addition & 1,3-H Shift Base->Dipole Cyclization Intramolecular Cyclization Dipole->Cyclization Product Pure 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Cyclization->Product

Regioselective 1,3-dipolar cycloaddition pathway for pyrazoles.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-alkylated tosylhydrazone (1.0 eq), terminal alkyne (1.5 eq),

    
    -BuOK (2.0 eq), and 18-crown-6 (0.2 eq).
    
  • Solvent Addition: Evacuate and backfill the tube with Argon (3x). Inject anhydrous pyridine (2.0 mL per mmol of substrate).

  • Cycloaddition: Stir the mixture at 80 °C for 3 hours.

  • In-Process Control (Self-Validation): The absence of a deep red/orange color (characteristic of diazo intermediates) confirms the reaction is proceeding via the desired direct nucleophilic addition/1,3-H shift pathway rather than a Bamford-Stevens decomposition.

  • Workup: Quench the reaction with saturated aqueous

    
    , extract with EtOAc (3x), dry over 
    
    
    
    , and concentrate. Purify via column chromatography.
  • Final Validation: Utilize 2D-NOESY NMR. The spatial proximity (cross-peaks) between the N-alkyl protons and the adjacent C5-substituent protons provides unambiguous proof of absolute regiochemistry.

Expertise & Experience: Mechanistic Causality & Troubleshooting

As a scientist, following a recipe is insufficient; understanding the why behind the reagents is what allows you to troubleshoot when a reaction fails.

Why use 18-crown-6 in Method B? In the cycloaddition protocol,


-BuOK is used to deprotonate the tosylhydrazone. However, in pyridine, the potassium cation tightly pairs with the tert-butoxide anion, reducing its basicity. By adding 18-crown-6, the crown ether selectively chelates the 

ion. This generates a "naked," highly reactive tert-butoxide anion. This dramatic increase in basicity is the causal factor that allows efficient deprotonation and subsequent nucleophilic addition to the alkyne without triggering unwanted side reactions [3]. If you omit the 18-crown-6, expect your yields to plummet from 90% to below 30%.

Why do aliphatic alkynes fail in some modern protocols? While Method B is robust for aryl alkynes, aliphatic terminal alkynes often yield poor results. This is due to the lack of


-conjugation, which is necessary to stabilize the intermediate carbanion formed after the initial nucleophilic addition. If your target requires an aliphatic substituent at the C5 position, you must pivot to transition-metal-catalyzed approaches, such as Silver-catalyzed heterocyclization of ynones [4], which bypasses this electronic limitation via metal coordination.

References

  • Title : Recent Advances in the Synthesis of Pyrazoles. A Review Source : Organic Preparations and Procedures International URL :[Link]

  • Title : Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source : Organic Letters (ACS Publications) URL : [Link]

  • Title : Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source : Reactions (MDPI) URL :[Link]

Safety Operating Guide

5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this Standard Operating Procedure (SOP) to provide drug development professionals and laboratory personnel with a self-validating, mechanistic guide for the safe handling and disposal of 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile .

Rather than simply listing rules, this guide explains the causality behind each safety protocol—empowering you to make informed, scientifically grounded decisions in the laboratory.

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical, we must first understand how its molecular structure dictates its physical behavior and environmental risk.

Quantitative Data Summary

Property Value Source
Chemical Name 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile -
Molecular Formula C₁₇H₁₂FN₃ Derived
Molecular Weight 277.30 g/mol [1]
Hazard Classification Irritant (Skin/Eye), Environmental Hazard [1],[2]

| EPA Waste Category | Halogenated Organic Waste (RCRA Subtitle C) |[3],[4] |

Hazard Causality:

  • The Fluorine Substituent (-F): Classifies this compound as a halogenated organic. Under extreme heat or improper disposal, fluorinated compounds do not simply combust; they generate highly corrosive hydrogen fluoride (HF) gas[5].

  • The Nitrile Group (-C≡N): Presents a dual hazard. Biologically, it can act as a severe respiratory and mucosal irritant[2]. Thermally, incomplete combustion of nitriles can release toxic nitrogen oxides (NOx) or cyanide derivatives.

  • Benzyl and Pyrazole Moieties: These aromatic rings grant the molecule high lipophilicity. If the powder is dissolved in common laboratory solvents (e.g., DMSO, Dichloromethane), its ability to bypass the lipid bilayer of human skin increases exponentially, elevating the risk of systemic dermal absorption.

Self-Validating Safety & PPE Protocols

Before handling this compound for operational use or disposal, personnel must establish a self-validating safety barrier. Every piece of Personal Protective Equipment (PPE) serves a specific mechanistic purpose[6].

  • Dermal Protection (Double-Gloving): Wear chemical-impermeable nitrile gloves that satisfy EN 374 standards[6]. Causality: Nitrile provides a robust barrier against lipophilic organic permeation. Validation Step: Always perform a visual and inflation check of the gloves before donning. Dispose of contaminated gloves immediately after handling[6].

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood (face velocity 80-120 fpm). If a risk assessment mandates work outside a hood, a full-face respirator with ABEK (EN 14387) or multi-purpose cartridges is required[6]. Causality: Prevents inhalation of fine, irritating nitrile-containing dust particles[2].

  • Ocular Protection: Tightly fitting safety goggles and an 8-inch face shield are mandatory[6].

Operational Spill Response Workflow

In the event of an uncontrolled release, immediate containment is required under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120)[7]. Do not use strong oxidizing agents or strong bases to clean the spill, as they are incompatible with the nitrile group and may trigger hazardous secondary reactions[2].

Step-by-Step Containment Methodology:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity to prevent tracking the compound throughout the lab[7].

  • Assess State: Determine if the spill is a dry powder or dissolved in a solvent.

  • Solid Containment: For powder spills, do not dry sweep, which aerosolizes the irritant. Use a HEPA-filtered vacuum or gently cover the spill with wet absorbent wipes[2].

  • Liquid Containment: For solution spills, apply chemically inert absorbent pads starting from the perimeter and working inward to prevent spreading.

  • Decontamination: Wash the affected surface thoroughly with soap and water[2].

SpillResponse Spill Spill Detected 5-(1-Benzyl-1H-pyrazol-4-yl) -2-fluorobenzonitrile Evac Evacuate & Isolate Area Spill->Evac PPE Don PPE (Nitrile Gloves, Respirator) Evac->PPE Assess Assess Spill State PPE->Assess Solid Solid Powder (Use HEPA Vacuum/Wet Wipes) Assess->Solid Liquid In Solution (Use Inert Absorbent Pads) Assess->Liquid Container Transfer to Hazardous Waste Container Solid->Container Liquid->Container Label Label: Halogenated Organic Waste Container->Label Dispose EH&S Pickup for EPA H040 Incineration Label->Dispose

Workflow for chemical spill response and containment of fluorinated nitrile compounds.

Cradle-to-Grave Disposal Procedures

Under the EPA's Resource Conservation and Recovery Act (RCRA) Subtitle C[3], generators are legally responsible for the "cradle-to-grave" lifecycle of their hazardous waste[4]. It is strictly prohibited to discharge this chemical into sewer systems or dilute it as a method of disposal[6],.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all surplus compound, contaminated PPE, and spill cleanup materials into a dedicated "Halogenated Organic Waste" container. Causality: Mixing halogenated wastes with incompatible non-halogenated solvents can cause dangerous reactions and drastically increases downstream disposal costs[8].

  • Primary Containment: Use a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) or amber glass). If utilizing the original container, ensure it is completely sealed[6].

  • Triple-Rinsing: Empty reagent containers must be triple-rinsed with an appropriate compatible solvent. Causality: This extracts residual chemical films. The rinsate must be collected and treated as hazardous waste, rendering the primary glass container safe for solid waste disposal[6].

  • Regulatory Labeling: Label the container with the full chemical name and CAS number. Causality: Chemical formulas (e.g., C₁₇H₁₂FN₃) and abbreviations are legally unacceptable under Federal and State regulations because they obscure hazard identification for emergency responders.

  • Final Destruction (H040 Incineration): The waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF). Because of the fluorine and nitrogen content, the required disposal mechanism is EPA Management Method Code H040 (High-Temperature Incineration).

The Mechanistic Reality of H040 Incineration: During thermal oxidation (>1000°C), the compound is destroyed, but the fluorine atom converts into Hydrogen Fluoride (HF) gas. To prevent environmental toxicity, the TSDF utilizes an alkaline wet scrubber (typically NaOH or Ca(OH)₂) to neutralize the acid gas into benign fluoride salts prior to atmospheric release[5].

Incineration Compound Halogenated Nitrile Waste (C17H12FN3) Incinerator High-Temp Incineration (>1000°C, Excess O2) Compound->Incinerator Thermal Oxidation Gases Combustion Off-Gas (CO2, H2O, HF, NOx) Incinerator->Gases Off-gas Release Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid Gas Neutralization Safe Safe Emission & Neutralized Salts Scrubber->Safe Environmental Release

Degradation pathway and emission control for halogenated nitrile waste incineration.

References

  • University of Oklahoma Health Sciences Center (OUHSC). "Hazardous Waste - EHSO Manual." OUHSC Environmental Health and Safety. URL: [Link]

  • Uniformed Services University (USUHS). "Hazardous Waste Management Instruction 4139." USUHS Environmental Health & Safety. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Management Method Codes Used with the Hazardous Waste Report." EPA.gov. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.120 - Hazardous waste operations and emergency response (HAZWOPER)." OSHA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Regulatory and Guidance Information by Topic: Waste (RCRA Subtitle C)." EPA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. URL: [Link]

Sources

Standard Operating Procedure & PPE Guide: Handling 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Hazard Profiling & Causality

When handling novel pharmaceutical intermediates such as 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile (CAS: 1093307-32-4) , standard laboratory safety protocols must be elevated to account for the specific reactive moieties within the molecule. As a Senior Application Scientist, I emphasize that safety is not just about wearing equipment; it is about understanding the chemical causality behind why that equipment is required.

The hazard profile of this compound is driven by three distinct structural features:

  • The Fluorobenzonitrile Moiety: Nitrile groups (-C≡N) combined with a fluorine atom present a severe toxicity risk upon combustion or strong acid hydrolysis. Under these conditions, the compound can rapidly decompose to release highly toxic Hydrogen Cyanide (HCN) and Hydrogen Fluoride (HF) gases [3].

  • The Pyrazole Core: This heterocycle is a privileged scaffold in drug discovery, meaning the compound is highly likely to possess potent, uncharacterized biological and pharmacological activity if absorbed systemically.

  • Physical State: As a finely milled lipophilic solid, it poses a significant aerosolization risk. The powder can easily bypass the upper respiratory tract if inhaled, leading to acute respiratory irritation (GHS H335).

Quantitative Hazard Summary
Property / HazardValue / GHS CodeOperational Implication
Molecular Weight 277.30 g/mol Fine particulate nature; high risk of electrostatic aerosolization.
Skin Irritation Category 2 (H315)Direct contact causes localized epidermal damage; mandates dermal barriers.
Eye Irritation Category 2 (H319)High mucosal absorption risk; requires unvented/sealed eye protection.
STOT (Single Exp.) Category 3 (H335)Acute respiratory tract irritation; strictly mandates fume hood use.

Personal Protective Equipment (PPE) Matrix

According to the OSHA Personal Protective Equipment Standard and guidelines from Prudent Practices in the Laboratory, PPE must be selected based on a rigorous hazard assessment [1]. The following matrix outlines the self-validating PPE system required for handling this compound.

Protection ZoneRequired PPE SpecificationScientific Rationale & Causality
Ocular (Eyes) NIOSH/EN 166 approved chemical safety goggles (unvented or indirectly vented).Safety glasses are insufficient. Goggles prevent the mucosal absorption of aerosolized fine particulate dust and protect against solvent splashes during dissolution.
Dermal (Hands) Double-gloving: 4-mil Nitrile (inner) + 8-mil Utility Nitrile or Neoprene (outer).The outer glove absorbs mechanical stress and primary chemical contact. The inner glove provides a sterile, uncontaminated barrier if the outer glove suffers a micro-tear [2].
Dermal (Body) Flame-resistant (FR) laboratory coat (fully buttoned) + closed-toe, non-porous shoes.Protects against the ignition of dust via static discharge and prevents lipophilic powder accumulation on personal clothing [4].
Respiratory Certified Chemical Fume Hood (face velocity 80-120 fpm).Localized exhaust ventilation is mandatory. The draft physically pulls aerosolized particulates away from the operator's breathing zone [2].

Operational Workflow: Safe Weighing & Transfer

Fluorinated organic powders often hold a strong static charge. When transferred with a metal spatula, electrostatic repulsion can cause the powder to suddenly aerosolize, bypassing standard draft shields. Follow this self-validating protocol to mitigate exposure:

Step 1: Pre-Operational Environmental Check

  • Verify the chemical fume hood monitor reads a face velocity between 80 and 120 feet per minute (fpm).

  • Clear the workspace of all incompatible materials, specifically strong acids and oxidizers, to eliminate the risk of accidental HCN/HF generation [3].

Step 2: PPE Donning & Integrity Validation

  • Don the inner 4-mil nitrile gloves, followed by the FR lab coat.

  • Don the outer 8-mil utility gloves. Perform a visual inspection and a "blow test" (trapping air in the glove and squeezing) to ensure there are no micro-tears.

  • Secure safety goggles.

Step 3: Static Mitigation & Weighing

  • Place an anti-static weigh boat on the analytical balance inside the fume hood.

  • Use an anti-static ion gun (e.g., Zerostat) on the weigh boat and your non-sparking micro-spatula. This neutralizes the charge, preventing the powder from repelling and becoming airborne.

  • Carefully transfer the 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile. Cap the primary source bottle immediately after the transfer is complete.

Step 4: In-Situ Dissolution (Recommended)

  • To minimize the handling of dry powder, add your transfer solvent (e.g., anhydrous DMSO or DMF) directly to the weigh boat or transfer vial inside the hood. Handling the compound as a solution drastically reduces inhalation risks.

Step 5: Decontamination

  • Wipe down the spatula, balance draft shield, and surrounding hood surface with an isopropanol-dampened lint-free wipe.

  • Dispose of the wipe immediately into a designated hazardous waste container.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping is strictly prohibited. Dry sweeping imparts kinetic energy to the particles, overcoming gravitational settling and creating a highly toxic aerosol cloud.

Spill Mitigation Methodology
  • Assess & Isolate: Immediately determine the scale of the spill. If the spill is major (>50g) or the powder has become visibly airborne outside of a fume hood, evacuate the laboratory immediately and notify Environmental Health & Safety (EHS) [4].

  • Containment via Dampening: For minor, localized spills (<50g) inside the hood, do not sweep. Instead, gently place an absorbent spill pad over the powder and dampen it with a compatible solvent (e.g., water or ethanol). This increases the mass of the particles and utilizes capillary action to bind the dust to the pad, suppressing aerosolization.

  • Collection: Carefully lift the dampened pad, folding the spill inward. Place it directly into a sealable, hazardous waste container.

  • Secondary Decontamination: Wash the spill area with a mild detergent solution to remove lipophilic residue, followed by a final wipe with ethanol.

  • Waste Segregation: Label the disposal container clearly as "Hazardous Waste: Toxic Solid (Contains Fluorobenzonitrile derivative)". Crucial: Never dispose of this waste in streams containing strong acids, as this will trigger the release of lethal HCN gas.

SpillResponse Start Spill Detected: 5-(1-Benzyl-1H-pyrazol-4-yl)- 2-fluorobenzonitrile Assess Assess Spill Scale & Aerosolization Risk Start->Assess Minor Minor Spill (< 50g, localized) Assess->Minor Major Major Spill (> 50g or airborne) Assess->Major PPE Verify PPE: Double Nitrile, Goggles, Respirator Minor->PPE Evacuate Evacuate Lab & Notify EHS Major->Evacuate Contain Dampen with Solvent (Avoid sweeping) PPE->Contain Collect Collect in Sealed HazMat Container Contain->Collect Decon Decontaminate Surfaces & Dispose Wipes Collect->Decon

Workflow for assessing and mitigating 5-(1-Benzyl-1H-pyrazol-4-yl)-2-fluorobenzonitrile spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. URL: [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - Particularly Hazardous Substances. Yale University. URL: [Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. Chemicals - EHS Safety Program. MIT EHS. URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.